molecular formula C20H13ClF4N4O3 B12429808 N-Desmethyl Regorafenib-d3

N-Desmethyl Regorafenib-d3

Cat. No.: B12429808
M. Wt: 471.8 g/mol
InChI Key: UJAPQTJRMGFPQS-DINNLGBQSA-N
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Description

N-Desmethyl Regorafenib-d3 is a useful research compound. Its molecular formula is C20H13ClF4N4O3 and its molecular weight is 471.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13ClF4N4O3

Molecular Weight

471.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide

InChI

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D

InChI Key

UJAPQTJRMGFPQS-DINNLGBQSA-N

Isomeric SMILES

[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H]

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Regorafenib-d3, an isotopically labeled metabolite of the multi-kinase inhibitor Regorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). The main circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). N-Desmethyl Regorafenib is a key metabolite, and its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolism studies. The stable isotope label ensures accurate quantification in complex biological matrices by mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃
Molecular Weight 471.81 g/mol
Unlabeled CAS Number 1343498-72-5
Appearance White to off-white solid (presumed)
Solubility Sparingly soluble in aqueous solutions, soluble in organic solvents like DMSO and methanol (B129727) (presumed)

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

The proposed synthesis involves two key stages: the synthesis of the N-desmethyl intermediate and the subsequent introduction of the deuterium (B1214612) label.

Step 1: Synthesis of N-Desmethyl Regorafenib

A common strategy for N-demethylation of N-methylamides involves hydrolysis under acidic or basic conditions, or through oxidative demethylation. Given the complexity of the Regorafenib molecule, a mild and selective demethylation protocol would be necessary to avoid degradation of other functional groups. One potential approach involves the use of a demethylating agent such as iodine in the presence of a base.

  • Reaction: Regorafenib is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). A demethylating agent, for example, a combination of iodine and a non-nucleophilic base like sodium hydride, is added to the reaction mixture.

  • Work-up: The reaction is quenched with a reducing agent, such as sodium thiosulfate (B1220275) solution, to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude N-Desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.

Step 2: Deuterium Labeling

The introduction of the three deuterium atoms can be achieved through a base-catalyzed H/D exchange on the picolinamide (B142947) ring.

  • Reaction: N-Desmethyl Regorafenib is dissolved in a deuterated solvent, such as methanol-d4, and a catalytic amount of a strong base, like sodium methoxide, is added. The reaction mixture is stirred at an elevated temperature to facilitate the exchange of the protons on the pyridine (B92270) ring with deuterium.

  • Work-up: The reaction is neutralized with a deuterated acid, such as DCl in D₂O. The solvent is removed under reduced pressure.

  • Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Regorafenib Regorafenib Demethylation N-Demethylation (e.g., I₂, NaH in DMF) Regorafenib->Demethylation NDesmethyl_Regorafenib N-Desmethyl Regorafenib Demethylation->NDesmethyl_Regorafenib Deuteration Deuterium Labeling (e.g., NaOMe in MeOD-d4) NDesmethyl_Regorafenib->Deuteration NDesmethyl_Regorafenib_d3 This compound Deuteration->NDesmethyl_Regorafenib_d3 Purification Purification (Preparative HPLC) NDesmethyl_Regorafenib_d3->Purification Final_Product Pure N-Desmethyl Regorafenib-d3 Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Methods

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Experimental Protocols for Characterization

4.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724), at a concentration of approximately 1 µg/mL.

  • Data Acquisition: Mass spectra are acquired in positive ion mode.

  • Expected Results: The HRMS data should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ of this compound. The isotopic pattern will confirm the presence of three deuterium atoms.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Expected Results: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium on the picolinamide ring will be absent or significantly reduced in intensity. The remaining proton signals should be consistent with the structure of N-Desmethyl Regorafenib. The ¹³C NMR spectrum will show the expected number of carbon signals, with those carbons attached to deuterium appearing as multiplets due to C-D coupling.

Analytical Method Validation for Quantification

For its use as an internal standard, a robust analytical method for the quantification of N-Desmethyl Regorafenib alongside Regorafenib and its other metabolites in biological matrices is required. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. LC-MS/MS Method Development

  • Chromatography: Reversed-phase chromatography using a C18 column is a common choice. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve good separation of the analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are identified for each analyte and the internal standard.

4.2.2. Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, including the assessment of:

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity The range over which the method is accurate and precise.
Accuracy and Precision The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.
Recovery The efficiency of the extraction procedure.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.

Regorafenib Metabolism and Signaling Pathway Context

Regorafenib exerts its therapeutic effect by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding its metabolism is crucial for interpreting clinical data.

Regorafenib Metabolic Pathway

Metabolic_Pathway cluster_metabolism Regorafenib Metabolism Regorafenib Regorafenib CYP3A4 CYP3A4 Regorafenib->CYP3A4 Oxidation UGT1A9 UGT1A9 Regorafenib->UGT1A9 Glucuronidation M2 M-2 (N-oxide) M2->CYP3A4 Demethylation M5 M-5 (N-oxide and N-desmethyl) Glucuronides Inactive Glucuronides CYP3A4->M2 CYP3A4->M5 UGT1A9->Glucuronides

Caption: Simplified metabolic pathway of Regorafenib.

Conclusion

This compound is a vital tool for the accurate quantification of the active metabolite of Regorafenib in biological samples. This guide has provided a proposed synthetic route, detailed characterization methods, and an overview of its application in the context of Regorafenib's metabolism. The successful synthesis and rigorous characterization of this isotopically labeled standard are paramount for advancing research and clinical development involving Regorafenib.

An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Regorafenib-d3, a deuterated metabolite of the multi-kinase inhibitor Regorafenib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Core Chemical Properties

This compound is the N-demethylated and deuterated analog of Regorafenib. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic studies, particularly in mass spectrometry-based bioanalysis, where it can be used as an internal standard.

Quantitative Data Summary

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Name 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-3-fluorophenoxy)-N-(methyl-d3)-pyridine-2-carboxamideInferred from structure
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃[1]
Molecular Weight 471.81 g/mol [1]
CAS Number Not available-
Appearance White to off-white solidAssumed based on similar compounds
Solubility Soluble in DMSO, Methanol (B129727)Assumed based on similar compounds

Experimental Protocols

This section details the experimental methodologies for the synthesis and analysis of this compound.

Proposed Synthesis of this compound

Step 1: N-Demethylation of Regorafenib

The N-demethylation of the picolinamide (B142947) moiety of Regorafenib can be achieved using various established methods, such as the von Braun reaction using cyanogen (B1215507) bromide followed by hydrolysis, or reaction with chloroformates like 1-chloroethyl chloroformate followed by methanolysis.

  • Reaction: Regorafenib is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

  • Reagent Addition: 1-Chloroethyl chloroformate is added dropwise to the solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in methanol and refluxed to cleave the intermediate carbamate.

  • Purification: The resulting N-desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation with Deuterated Methyl Iodide

The purified N-desmethyl Regorafenib is then alkylated using a deuterated methyl source to introduce the d3-methyl group.

  • Reaction: N-desmethyl Regorafenib is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the amide nitrogen.

  • Alkylation: Deuterated methyl iodide (CD₃I) is added to the reaction mixture.

  • Reaction Progression: The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • Purification: The final product, this compound, is purified using preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound Regorafenib Regorafenib N_desmethyl N-Desmethyl Regorafenib Regorafenib->N_desmethyl 1. N-Demethylation (e.g., 1-chloroethyl chloroformate) 2. Methanolysis Final_Product This compound N_desmethyl->Final_Product CD3I, Base (e.g., K2CO3)

Proposed synthesis workflow for this compound.
LC-MS/MS Method for Quantification in Biological Matrices

This protocol is adapted from validated methods for the simultaneous analysis of Regorafenib and its metabolites in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of another drug).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 20% to 80% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusion of a standard solution.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection

Experimental workflow for LC-MS/MS analysis.
Western Blot Analysis of Target Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins in cancer cell lines.

  • Cell Treatment:

    • Seed cancer cells (e.g., colorectal or hepatocellular carcinoma cell lines) in 6-well plates.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Include a vehicle-treated control group.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR, p-PDGFR, p-ERK, total VEGFR, total PDGFR, total ERK) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Regorafenib, the parent compound of this compound, is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. It is anticipated that this compound retains a similar inhibitory profile.

Inhibition of Angiogenesis and Oncogenesis Pathways

The diagram below illustrates the primary signaling pathways inhibited by Regorafenib and its active metabolites.

Regorafenib Signaling Pathway Inhibition cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_effects Cellular Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation FGFR FGFR FGFR->Angiogenesis KIT KIT Survival Cell Survival KIT->Survival RET RET RET->Proliferation RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Regorafenib Regorafenib & Metabolites Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Inhibition of key signaling pathways by Regorafenib.

This guide provides a foundational understanding of the chemical properties and relevant experimental methodologies for this compound. For further in-depth analysis and specific applications, it is recommended to consult the primary literature and validated analytical standards.

References

N-Desmethyl Regorafenib-d3 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of N-Desmethyl Regorafenib-d3, a deuterated internal standard for N-Desmethyl Regorafenib (B1684635) (M5), an active metabolite of Regorafenib. This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics, offering detailed information on its properties, analytical methodologies, and metabolic context.

Certificate of Analysis (Representative Data)

The following tables summarize the typical chemical and physical properties and quality control results for this compound, presented in a format analogous to a Certificate of Analysis.

Chemical and Physical Properties
PropertyValue
Product Name This compound
Synonyms N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₄[1][2][3]
Molecular Weight 487.81 g/mol [1][2][3]
CAS Number Not available (for deuterated form); 835621-12-0 (for unlabelled form)[2][4]
Appearance White to Off-White Solid
Solubility Soluble in DMSO, Methanol
Storage Store at -20°C
Quality Control Data
TestSpecificationResultMethod
Purity (by HPLC) ≥98%99.5%High-Performance Liquid Chromatography
Purity (by LC-MS) Conforms to structureConformsLiquid Chromatography-Mass Spectrometry
Isotopic Enrichment ≥99% Deuterium99.6%Mass Spectrometry
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance
Residual Solvents ≤0.5%<0.1%Gas Chromatography

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6] The major oxidative pathway involves CYP3A4, which leads to the formation of two pharmacologically active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide).[5][6][7] this compound is the stable isotope-labeled counterpart to the M-5 metabolite.

G Regorafenib Regorafenib M2 Regorafenib-N-oxide (M-2) Regorafenib->M2 CYP3A4 M7 Regorafenib Glucuronide (M-7) Regorafenib->M7 UGT1A9 M5 N-Desmethyl Regorafenib-N-oxide (M-5) M2->M5 CYP3A4

Figure 1: Simplified metabolic pathway of Regorafenib.

Experimental Protocols

The quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib, is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[8][9]

Protocol: Quantification by LC-MS/MS

This protocol outlines a typical procedure for the simultaneous determination of Regorafenib and its metabolites in plasma.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add an internal standard solution containing this compound.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: UPLC System (e.g., Waters ACQUITY)[9]

    • Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[9]

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A time-programmed gradient is used to separate the analytes.

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization: Electrospray ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add Internal Standard (this compound) Plasma->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Injection UPLC Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for the bioanalytical quantification of Regorafenib metabolites.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Deuterated Regorafenib (B1684635) Metabolites for Research

This technical guide provides a comprehensive overview of deuterated regorafenib and its primary active metabolites, M-2 and M-5. Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, and understanding its metabolic profile is crucial for optimizing its therapeutic potential. The use of deuterated analogs in research offers significant advantages in studying pharmacokinetics and metabolism.

Introduction to Deuterated Pharmaceuticals

Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategic approach in drug development to enhance pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system.[] This phenomenon, known as the kinetic isotope effect, can result in several therapeutic advantages, including:

  • Increased drug exposure and half-life: Slower metabolism can lead to a longer duration of action.[]

  • Improved safety profile: Deuteration can reduce the formation of potentially toxic metabolites.[3]

  • Enhanced bioavailability: A reduction in first-pass metabolism can increase the amount of active drug reaching systemic circulation.[3]

  • Stable metabolic profiles: Deuterated compounds can offer more predictable pharmacokinetics among patients.[]

Deuterated compounds are also invaluable tools in research, particularly in metabolic and pharmacokinetic studies, where they can be used as internal standards for quantitative analysis.[3][4]

Regorafenib and its Active Metabolites

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[5][6] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[7][8]

Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9).[9][10] This process leads to the formation of two major active metabolites that are prevalent in human plasma at steady-state: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][9] Both M-2 and M-5 exhibit pharmacological activity and steady-state concentrations comparable to the parent drug, regorafenib.[9][11]

Rationale for Deuterated Regorafenib Metabolites in Research

The development and study of deuterated regorafenib and its metabolites are driven by the need to:

  • Elucidate Metabolic Pathways: Deuterium labeling helps in tracking the metabolic fate of regorafenib and identifying the specific sites of metabolic transformation.[4]

  • Improve Pharmacokinetic Profiles: By selectively deuterating metabolically labile positions, it may be possible to create analogs of regorafenib with improved half-life and reduced pharmacokinetic variability.

  • Serve as Internal Standards: Deuterated versions of regorafenib, M-2, and M-5 are ideal internal standards for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification in biological matrices.[8] A deuterated form of regorafenib, Regorafenib-D3, is available for research purposes.[12]

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of regorafenib and its active metabolites.

Parameter Regorafenib Metabolite M-2 Metabolite M-5 Reference
Tmax (hours) 4--[9]
Cmax (µg/mL) 2.5--[9]
AUC (µg·h/mL) 70.4--[9]
Steady-State Cmax (µg/mL) 3.9Similar to RegorafenibSimilar to Regorafenib[9]
Steady-State AUC (µg·h/mL) 58.3Similar to RegorafenibSimilar to Regorafenib[9]
Half-life (hours) 28 (14-58)--[9]
Protein Binding (Human Plasma) 99.5%99.8%99.95%[7][9]
Unbound Fraction (Human Plasma) ~0.5%~0.2%~0.05%[5][11]
Unbound Fraction (Murine Plasma) ~0.6%~0.9%~0.4%[5][11]
In Vitro Kinase Inhibition

Regorafenib and its metabolites, M-2 and M-5, demonstrate potent inhibitory activity against a range of kinases involved in cancer progression. Their kinase inhibition profiles are very similar.[5][11]

Target Kinase Reported Inhibition by Regorafenib, M-2, and M-5 Reference
VEGFR1, VEGFR2, VEGFR3 Yes[9]
TIE2 Yes[9]
KIT Yes[9]
RET Yes[9]
RAF-1 Yes[9]
BRAF, BRAFV600E Yes[9]
PDGFR Yes[5]
FGFR Yes[5]
DDR2 Yes[9]
TrkA Yes[9]
Eph2A Yes[9]
SAPK2 Yes[9]
PTK5 Yes[9]
Abl Yes[9]

Experimental Protocols

Synthesis of Regorafenib

Several methods for the synthesis of regorafenib have been reported. A common approach involves the following key steps[13][14]:

  • Preparation of 4-chloro-N-methyl-2-pyridinecarboxamide: This intermediate can be synthesized from 2-picolinic acid by treatment with thionyl chloride followed by reaction with methylamine (B109427).[15]

  • Coupling Reaction: 4-chloro-N-methyl-2-pyridinecarboxamide is then reacted with 4-amino-3-fluorophenol (B140874) in the presence of a base (e.g., potassium tert-butoxide) in an organic solvent like dimethylformamide (DMF) to form the diaryl ether linkage.[13]

  • Urea Formation: The resulting intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final regorafenib molecule.

Synthesis of Deuterated Regorafenib (Regorafenib-d3): To synthesize Regorafenib-d3, deuterated methylamine (CD3NH2) would be used in the first step in place of standard methylamine.[12]

In Vitro Kinase Phosphorylation Assay

This protocol is based on methodologies described for evaluating the inhibition of key target kinases.[5]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in EBM-2 medium.

  • Serum Starvation: Cells are serum-starved for 6 hours in EBM-2 containing 0.1% BSA.

  • Compound Treatment: 2 x 10^5 cells are treated with various concentrations of regorafenib, M-2, or M-5 for 1 hour.

  • Stimulation: Cells are stimulated with VEGF-A (50 ng/mL) or VEGF-C (200 ng/mL) for 10 minutes to induce kinase phosphorylation.

  • Cell Lysis and Western Blot: Cells are lysed, and total cell lysates are analyzed by Western blot to assess the inhibition of phosphorylation of target kinases like VEGFR2, VEGFR3, ERK1/2, and AKT, using antibodies against both the total and phosphorylated forms of the proteins.

In Vivo Murine Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of regorafenib and its metabolites in vivo.[6][11]

  • Animal Model: Female athymic nude mice are used.

  • Tumor Implantation: Human colorectal cancer cells (e.g., Colo-205) are subcutaneously implanted into the flank of the mice.

  • Treatment Initiation: When tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Compound Administration: Regorafenib, M-2, or M-5 are administered orally, once daily, at a specified dose (e.g., 10 mg/kg). The vehicle control is administered to the control group. The compounds are typically dissolved in a vehicle such as a mixture of polypropylene (B1209903) glycol, polyethylene (B3416737) glycol 400, and Pluronic F68.[5]

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Pharmacokinetic Analysis: Plasma samples can be collected at various time points to determine the concentrations of the administered compounds and their metabolites.[6]

Bioanalytical Method for Quantification in Human Plasma

This is based on a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

  • Sample Preparation: Protein precipitation is performed on lithium-heparinized human plasma samples. This typically involves adding a solvent like acetonitrile (B52724) containing the deuterated internal standards.

  • Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a C18 column).

  • Mass Spectrometry: Detection and quantification are performed using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The concentration of each analyte (regorafenib, M-2, M-5) is determined by comparing its peak area to that of its corresponding deuterated internal standard. The validated concentration range for this method is typically 2.00 to 2000 µg/L for all analytes.[8]

Visualizations

Metabolic Pathway of Regorafenib

Regorafenib_Metabolism cluster_cyp CYP3A4 Mediated cluster_ugt UGT1A9 Mediated Regorafenib Regorafenib M2 M-2 (N-oxide) (Active) Regorafenib->M2 N-oxidation M7 M-7 (Glucuronide) (Inactive) Regorafenib->M7 Glucuronidation M5 M-5 (N-oxide, N-desmethyl) (Active) M2->M5 N-demethylation

Caption: Metabolic conversion of regorafenib to its primary active and inactive metabolites.

Signaling Pathways Inhibited by Regorafenib

Regorafenib_Signaling_Inhibition cluster_regorafenib Regorafenib & Active Metabolites (M-2, M-5) cluster_pathways Cellular Processes cluster_kinases Target Kinases Regorafenib Regorafenib M-2 M-5 VEGFR VEGFR1/2/3, TIE2 Regorafenib->VEGFR KIT_RET KIT, RET Regorafenib->KIT_RET RAF RAF-1, BRAF Regorafenib->RAF PDGFR_FGFR PDGFR, FGFR Regorafenib->PDGFR_FGFR Angiogenesis Angiogenesis (Tumor Blood Supply) Oncogenesis Oncogenesis (Tumor Growth) Microenvironment Tumor Microenvironment (Stromal Support) VEGFR->Angiogenesis KIT_RET->Oncogenesis RAF->Oncogenesis PDGFR_FGFR->Microenvironment

Caption: Inhibition of key signaling pathways by regorafenib and its active metabolites.

Experimental Workflow for Efficacy Testing

Experimental_Workflow start In Vitro Kinase Assay cell_assay Cell-Based Phosphorylation Assay start->cell_assay Confirm Cellular Activity xenograft In Vivo Xenograft Model cell_assay->xenograft Evaluate In Vivo Antitumor Activity pk_pd Pharmacokinetic / Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd Correlate Exposure and Response end Efficacy Assessment pk_pd->end

Caption: A typical workflow for preclinical evaluation of deuterated regorafenib metabolites.

References

N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a key metabolite of the multi-kinase inhibitor Regorafenib (B1684635). This document covers its chemical identity, analytical quantification methods, and its role in the metabolic pathway of its parent compound.

Core Compound Information

This compound is the deuterated form of N-Desmethyl Regorafenib N-Oxide (M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling makes it a crucial internal standard for quantitative bioanalytical assays.

IdentifierValueSource
Compound Name This compound; N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3LGC Standards[1]
CAS Number Not Available (NA) for the deuterated form. The unlabeled form, Regorafenib N-Desmethyl Impurity, has the CAS number 1343498-72-5.[2][3]Multiple Vendors
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₃LGC Standards[1]
Parent Drug Regorafenib (CAS: 755037-03-7)[4]Wikipedia[4]

Structural Information

The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib with the N-methyl group removed and a deuterium (B1214612) label incorporated.

(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot generate images. Please refer to chemical supplier databases for a visual representation of the structure.)

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to the parent drug.[5] this compound serves as an invaluable tool for accurately studying the pharmacokinetics of the M5 metabolite.

Regorafenib_Metabolism Regorafenib Regorafenib M2 M2 (Regorafenib N-oxide) Regorafenib->M2 CYP3A4 M5 M5 (N-Desmethyl Regorafenib N-oxide) Regorafenib->M5 CYP3A4 M7 M7 (Regorafenib-N-β-glucuronide) (Inactive) Regorafenib->M7 UGT1A9

Fig. 1: Simplified metabolic pathway of Regorafenib.

Experimental Protocols: Quantification of Regorafenib and its Metabolites

The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. The most common analytical technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., this compound) Plasma->Spike Precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or methanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->Detection Data Data Detection->Data Data Acquisition & Processing

Fig. 2: A typical workflow for the quantification of Regorafenib and its metabolites.
Detailed Methodological Parameters from Literature

The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Regorafenib and its metabolites.

Table 1: Sample Preparation

ParameterMethod 1[6]Method 2[7]
Biological Matrix Mouse PlasmaHuman Plasma
Sample Volume 30 µLNot Specified
Internal Standard regorafenib-¹³CD₃, M2-¹³CD₃, RG-¹³CD₃Not specified for M5
Precipitation Agent Acetonitrile:water (3:1, v/v) containing the internal standardNot Specified
Extraction Method Protein PrecipitationProtein Precipitation

Table 2: Liquid Chromatography

ParameterMethod 1[6]Method 2[7]
LC System UPLCNot Specified
Column Not SpecifiedHypersil Gold®
Mobile Phase A Not Specified10mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid
Mobile Phase B Not SpecifiedAcetonitrile containing 0.1% formic acid
Flow Rate Not Specified0.3 mL/min
Elution Not SpecifiedGradient
Run Time 5 minNot Specified

Table 3: Mass Spectrometry

ParameterMethod 1[6]Method 2[7]
Mass Spectrometer Triple QuadrupoleTriple Quadrupole
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)Selected Reaction Monitoring (SRM)

Table 4: Method Validation Data

ParameterMethod 1 (for M5)[6]Method 2 (for M5)[7]
Calibration Range 5 - 1,000 ng/mL50 - 5,000 ng/mL
LLOQ 5 ng/mLNot Specified
Intra-day Precision (CV%) < 12.0%2.4 to 10.2%
Inter-day Precision (CV%) < 12.0%2.4 to 10.2%
Accuracy 91.3%91.0 to 111.7%
Recovery >90%Satisfactory

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the exposure of active metabolites are crucial for optimizing therapeutic strategies and personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.

References

Technical Guide: Determination of Isotopic Purity of N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, such as N-Desmethyl Regorafenib-d3, are critical tools in pharmaceutical research and development. They serve as invaluable internal standards in pharmacokinetic studies, aid in metabolism profiling, and can even be developed as therapeutic agents with improved metabolic stability. The isotopic purity of these labeled compounds is a crucial parameter that directly impacts the accuracy and reliability of experimental results. This guide provides an in-depth overview of the methodologies used to determine the isotopic purity of this compound, focusing on high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

N-Desmethyl Regorafenib (B1684635) is a primary metabolite of Regorafenib, a multi-kinase inhibitor used in cancer therapy[1][2][3]. The deuterated analog, this compound, is often used as an internal standard in bioanalytical methods[4]. Ensuring its high isotopic purity is paramount for accurate quantification of the unlabeled analyte.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for determining isotopic enrichment by precisely measuring the mass-to-charge ratio (m/z) of ions.[7][8][9]

1. Sample Preparation:

  • Accurately weigh a small amount of this compound.

  • Dissolve the sample in a suitable high-purity solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.

  • Further dilute the sample as necessary to be within the linear range of the mass spectrometer.

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infuse the sample solution directly or via a liquid chromatography (LC) system.

  • Acquire the full scan mass spectrum in the positive ion mode, focusing on the expected m/z range for the protonated molecule [M+H]⁺.

3. Data Analysis and Isotopic Purity Calculation:

  • Identify the isotopic cluster corresponding to the protonated this compound. This will include the peak for the fully deuterated species (d3) and peaks for any less-deuterated (d2, d1) or non-deuterated (d0) species.

  • Extract the ion chromatograms for each isotopologue.

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration.[10][11]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the analyte's signals.

  • Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis (qNMR).

2. Instrumentation and Data Acquisition:

  • Acquire a ¹H NMR spectrum to observe the residual proton signals at the sites of deuteration. The reduction in the integral of these signals compared to a non-deuterated standard provides a measure of deuterium (B1214612) incorporation.

  • Acquire a ²H NMR spectrum to directly observe the deuterium signals. This provides a direct confirmation of the deuteration sites.

3. Data Analysis and Isotopic Purity Calculation:

  • In the ¹H NMR spectrum, integrate the signals corresponding to the protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the same molecule.

  • The percentage of deuteration can be calculated by the reduction in the signal integral.

  • In the ²H NMR spectrum, the presence and integration of signals confirm the positions and relative abundance of deuterium.

Data Presentation

The quantitative data obtained from HR-MS and NMR analyses can be summarized in tables for clear comparison and reporting. The following tables present hypothetical but realistic data for a batch of this compound.

Table 1: Isotopic Distribution of this compound Determined by HR-MS

IsotopologueMolecular FormulaCalculated m/z ([M+H]⁺)Measured m/z ([M+H]⁺)Relative Abundance (%)
d0C₂₀H₁₄ClF₄N₄O₃469.0745469.07420.1
d1C₂₀H₁₃DClF₄N₄O₃470.0807470.08050.5
d2C₂₀H₁₂D₂ClF₄N₄O₃471.0870471.08681.2
d3C₂₀H₁₁D₃ClF₄N₄O₃472.0933472.093198.2

Table 2: Isotopic Purity of this compound

Analytical MethodIsotopic Purity (%)
High-Resolution Mass Spectrometry98.2
¹H NMR Spectroscopy>98

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh N-Desmethyl Regorafenib-d3 dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HR-MS dilute->inject acquire Acquire Full Scan Mass Spectrum inject->acquire identify Identify Isotopic Cluster acquire->identify extract Extract Ion Chromatograms identify->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate end end calculate->end Report Purity

Caption: Workflow for Isotopic Purity Determination by HR-MS.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis start_nmr Weigh N-Desmethyl Regorafenib-d3 dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr standard_nmr Add Internal Standard dissolve_nmr->standard_nmr acquire_h1 Acquire ¹H NMR Spectrum standard_nmr->acquire_h1 acquire_h2 Acquire ²H NMR Spectrum standard_nmr->acquire_h2 integrate_h1 Integrate ¹H Signals acquire_h1->integrate_h1 compare_integrals Compare Integrals to Non-deuterated Standard integrate_h1->compare_integrals calculate_purity Determine Deuterium Incorporation compare_integrals->calculate_purity end_nmr end_nmr calculate_purity->end_nmr Confirm Purity

Caption: Workflow for Isotopic Purity Determination by NMR.

Conclusion

The accurate determination of isotopic purity is a non-negotiable aspect of quality control for deuterated compounds used in pharmaceutical research. A combination of HR-MS and NMR spectroscopy provides a comprehensive and robust approach to characterizing the isotopic enrichment of this compound. By following detailed and validated experimental protocols, researchers can ensure the quality of their labeled compounds, leading to more reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to Regorafenib Metabolism and M-5 Metabolite Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers. Its clinical efficacy and toxicity are significantly influenced by its metabolic profile, particularly the formation of its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This technical guide provides a comprehensive overview of the metabolic pathways of regorafenib, with a specific focus on the formation of the M-5 metabolite. It includes detailed experimental protocols for in vitro and in vivo metabolism studies, quantitative pharmacokinetic data, and visual representations of the metabolic pathways and experimental workflows to support further research and development in this field.

Introduction

Regorafenib exerts its anti-tumor effects by targeting multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. The biotransformation of regorafenib is a crucial aspect of its pharmacology, as its major metabolites, M-2 and M-5, exhibit pharmacological activity comparable to the parent drug.[1] Understanding the nuances of regorafenib metabolism is therefore essential for optimizing its therapeutic index, managing drug-drug interactions, and personalizing patient therapy. This guide serves as a technical resource for professionals engaged in the study of regorafenib's metabolic fate.

Metabolic Pathways of Regorafenib

Regorafenib is primarily metabolized in the liver. The key enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3]

The metabolic cascade begins with the oxidation of regorafenib by CYP3A4 to form the active N-oxide metabolite, M-2. Subsequently, M-2 can undergo further metabolism, also mediated by CYP3A4, through N-demethylation to form the second active metabolite, M-5. Additionally, both regorafenib and the M-2 metabolite can be conjugated with glucuronic acid by UGT1A9 to form inactive glucuronides.[2]

Regorafenib_Metabolism cluster_cyp3a4 Oxidative Metabolism cluster_ugt1a9 Glucuronidation Regorafenib Regorafenib M2 M-2 (N-oxide) (Active) Regorafenib->M2 N-oxidation M7 M-7 (Regorafenib-N-β-glucuronide) (Inactive) Regorafenib->M7 Conjugation M5 M-5 (N-oxide and N-desmethyl) (Active) M2->M5 N-demethylation M8 M-8 (M-2-glucuronide) (Inactive) M2->M8 Conjugation cyp3a4_label CYP3A4 ugt1a9_label UGT1A9

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of regorafenib and its active metabolites, M-2 and M-5, have been characterized in human subjects. The following tables summarize key pharmacokinetic parameters.

Table 1: Single Dose Pharmacokinetics of Regorafenib and Metabolites (160 mg) [3]

AnalyteCmax (µg/mL)Tmax (hr)AUC (µg·h/mL)Half-life (t½) (hr)
Regorafenib2.5470.428 (14-58)
M-2---25 (14-32)
M-5---51 (32-70)

Table 2: Steady-State Pharmacokinetics of Regorafenib (160 mg daily) [3]

AnalyteCmax (µg/mL)AUC (µg·h/mL)
Regorafenib3.958.3

Table 3: Protein Binding of Regorafenib and its Metabolites [4]

CompoundProtein Binding (%)
Regorafenib99.5
M-299.8
M-599.95

Experimental Protocols

In Vitro Metabolism of Regorafenib in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of regorafenib using human liver microsomes.

Objective: To determine the in vitro metabolic profile of regorafenib and identify the metabolites formed.

Materials:

  • Regorafenib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Internal Standard (e.g., Sorafenib)

  • Control compounds (e.g., known CYP3A4 substrates)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add regorafenib (at various concentrations, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[5]

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[2]

  • Sample Analysis: Transfer the supernatant to a new tube for analysis by a validated LC-MS/MS method.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, Buffer, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Add Regorafenib (Initiate Reaction) pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Acetonitrile + IS) incubate->terminate centrifuge Centrifuge (Protein Precipitation) terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

In Vivo Animal Studies for Pharmacokinetic Analysis

This protocol provides a general framework for conducting in vivo studies in animal models, such as mice or rats, to evaluate the pharmacokinetics of regorafenib and its metabolites.

Objective: To determine the pharmacokinetic profile of regorafenib, M-2, and M-5 in an animal model.

Materials:

  • Regorafenib

  • Vehicle for oral administration (e.g., a mixture of transcutol: Cremophor EL: sodium chloride)[6]

  • Animal model (e.g., male Wistar rats or NMRI nu/nu mice)[7][8]

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer a single oral dose of regorafenib (e.g., 10-20 mg/kg) to the animals.[6][7]

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose into heparinized tubes.[2]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.[2]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the proteins.[2]

    • Solid-Phase Extraction (SPE): For cleaner samples, an Oasis HLB extraction cartridge can be used. The plasma is diluted, loaded onto the conditioned cartridge, washed, and then the analytes are eluted with methanol.[9]

  • LC-MS/MS Analysis: Quantify the concentrations of regorafenib, M-2, and M-5 in the processed plasma samples using a validated LC-MS/MS method.

Analytical Method: UPLC-MS/MS for Quantification

This section details a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of regorafenib, M-2, and M-5 in plasma.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions: [10]

  • Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10% to 90% B

    • 1.0-2.0 min: 90% B

    • 2.0-3.0 min: 10% B

  • Injection Volume: 2.0 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Precursor Ion > Product Ion):

    • To be optimized for specific instrument, but representative transitions can be found in the literature.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Plasma Sample protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip spe Solid-Phase Extraction (e.g., Oasis HLB) start->spe injection Inject Sample protein_precip->injection spe->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Conclusion

The metabolism of regorafenib to its active metabolites, M-2 and M-5, is a pivotal determinant of its therapeutic activity and safety profile. A thorough understanding of the enzymatic pathways, primarily involving CYP3A4 and UGT1A9, is crucial for predicting and managing drug-drug interactions and inter-individual variability in patient response. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of regorafenib, with the ultimate goal of optimizing its clinical use and improving patient outcomes.

References

The Central Role of Cytochrome P450 3A4 in the N-desmethylation of Regorafenib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy and safety are intrinsically linked to its complex metabolic profile, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the pivotal role of CYP3A4 in the N-desmethylation of regorafenib, a key step in the formation of its pharmacologically active metabolites. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of personalized medicine strategies.

Regorafenib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and to a lesser extent by UGT1A9.[1][2] The oxidative metabolism by CYP3A4 leads to the formation of two major active metabolites: M-2 (regorafenib-N-oxide) and M-5 (N-oxide and N-desmethyl).[3][4] These metabolites are not only present in systemic circulation at concentrations comparable to the parent drug but also exhibit similar pharmacological activity, contributing significantly to the overall therapeutic effect and potential toxicity of regorafenib.[3][5] This guide will focus specifically on the N-desmethylation process, a critical transformation in the metabolic cascade of regorafenib.

Data Presentation

The following tables summarize the quantitative data available on the metabolism of regorafenib, with a focus on the role of CYP3A4.

Table 1: In Vitro Metabolism of Regorafenib by Recombinant CYP Isoforms

CYP IsoformMetabolite FormedRelative Activity (%)Reference
CYP3A4 M-2 (N-oxide) 100 [6]
CYP3A4 M-5 (N-oxide & N-desmethyl) Major contributor [4]
CYP2J2M-3 (hydroxylated metabolite)Minor contributor[7]

Table 2: Effect of CYP3A4 Modulators on Regorafenib and Metabolite Pharmacokinetics in Humans

ModulatorEffect on CYP3A4Change in Regorafenib AUCChange in M-2 AUCChange in M-5 AUCReference
Ketoconazole (strong inhibitor)Inhibition↑ ~33%↓ ~90%↓ ~90%[1]
Rifampin (strong inducer)Induction↓ ~50%No significant change↑ ~264%[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in studying the N-desmethylation of regorafenib.

In Vitro Metabolism of Regorafenib using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolism of regorafenib in a system that contains a mixture of hepatic enzymes.

1. Materials:

  • Regorafenib

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure:

  • Prepare a stock solution of regorafenib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add regorafenib to the incubation mixture at various concentrations (e.g., 0.5-20 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug (regorafenib) and the formation of metabolites (M-2 and M-5).

Metabolite Identification and Quantification using LC-MS/MS

This protocol outlines the analytical procedure for identifying and quantifying regorafenib and its metabolites.

1. Sample Preparation:

  • Protein precipitation is a common method. To a plasma or incubation sample, add a precipitating agent (e.g., acetonitrile) typically in a 3:1 ratio (v/v).

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is typically used (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for regorafenib, M-2, M-5, and the internal standard.

  • Ion Transitions (Example):

    • Regorafenib: m/z 483.1 → 270.1

    • M-2 (Regorafenib-N-oxide): m/z 499.1 → 286.1

    • M-5 (N-desmethyl-N-oxide): m/z 485.1 → 286.1

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Regorafenib N-desmethylation

The following diagram illustrates the sequential metabolism of regorafenib to its N-desmethylated metabolite, M-5, primarily mediated by CYP3A4.

Regorafenib_Metabolism Regorafenib Regorafenib CYP3A4_1 CYP3A4 (N-oxidation) Regorafenib->CYP3A4_1 M2 M-2 (N-oxide) (Active) CYP3A4_2 CYP3A4 (N-desmethylation) M2->CYP3A4_2 M5 M-5 (N-oxide & N-desmethyl) (Active) CYP3A4_1->M2 CYP3A4_2->M5

Caption: Metabolic pathway of regorafenib to its active metabolites M-2 and M-5.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro experiment to study the metabolism of regorafenib.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rego_Stock Regorafenib Stock Solution Incubation Incubation at 37°C Rego_Stock->Incubation HLM_Prep Human Liver Microsomes (or recombinant CYP3A4) HLM_Prep->Incubation NADPH_Prep NADPH Regenerating System NADPH_Prep->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (Metabolite Quantification) LCMS->Data

Caption: Workflow for an in vitro regorafenib metabolism experiment.

Conclusion

CYP3A4 plays a central and indispensable role in the metabolism of regorafenib, particularly in the formation of its active metabolites M-2 and M-5 through N-oxidation and subsequent N-desmethylation. The significant contribution of these metabolites to the overall pharmacological effect of regorafenib underscores the importance of understanding the kinetics and regulation of their formation. The pronounced effects of CYP3A4 inhibitors and inducers on regorafenib's pharmacokinetic profile highlight the potential for clinically significant drug-drug interactions. While the qualitative role of CYP3A4 in N-desmethylation is well-established, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters (Km and Vmax) for the conversion of M-2 to M-5. Further research to elucidate these parameters would be invaluable for refining physiologically based pharmacokinetic (PBPK) models and for developing more precise dosing strategies to optimize the therapeutic window of regorafenib, thereby enhancing efficacy and minimizing toxicity for patients. The provided experimental protocols and workflows serve as a guide for researchers aiming to further investigate the intricacies of regorafenib metabolism.

References

N-Desmethyl Regorafenib-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Regorafenib in complex biological matrices. This document outlines its suppliers, availability, and technical specifications, and provides a detailed experimental protocol for its use in pharmacokinetic studies.

Supplier and Availability of this compound

The procurement of high-quality, reliable stable isotope-labeled standards is paramount for accurate bioanalytical studies. Several specialized chemical suppliers offer this compound, primarily on a custom synthesis basis. Researchers should contact these vendors directly for the most current information on lead times and pricing.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )AvailabilityUnlabeled CAS Number
LGC StandardsThis compoundTRC-D293272C₂₀H₁₀D₃ClF₄N₄O₃471.81Custom Synthesis1343498-72-5[1]
Simson Pharma LimitedN-Desmethyl Regorafenib N-Oxide-D3-C₂₀H₁₀D₃ClF₄N₄O₄487.81Custom SynthesisNA
PharmaffiliatesN-Desmethyl Regorafenib N-Oxide-d3PA STI 089608C₂₀H₁₀D₃ClF₄N₄O₄487.81Enquire for availability835621-12-0 (Unlabeled)[2]
MedchemExpressRegorafenib N-oxide and N-desmethyl (M5)-d3HY-108226SC₂₀H₁₀D₃ClF₄N₄O₄487.81Enquire for availabilityNA
CleanchemN-Desmethyl Regorafenib N-Oxide-D3CL-RGFB-34C₂₀H₁₀D₃ClF₄N₄O₄487.8Custom SynthesisNA

Note: There appear to be variations in the naming and reported molecular formulas (with and without the N-Oxide). Researchers are strongly advised to confirm the exact chemical structure and specifications with the supplier to ensure it meets the requirements of their analytical method. The unlabeled N-Desmethyl Regorafenib has a CAS number of 1343498-72-5.[1][3]

Regorafenib Metabolism and the Role of N-Desmethyl Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5] The two major circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[4][5] N-Desmethyl Regorafenib is a key component of the M-5 metabolite. Understanding this pathway is critical for interpreting pharmacokinetic data and evaluating the overall exposure to active drug moieties.

Regorafenib_Metabolism Regorafenib Regorafenib M2 M-2 (N-oxide) Regorafenib->M2 CYP3A4 M7 M-7 (Regorafenib glucuronide) Regorafenib->M7 UGT1A9 M5 M-5 (N-oxide and N-desmethyl) M2->M5 Further Oxidation M8 M-8 (M-2 glucuronide) M2->M8 UGT1A9 Inactive_Metabolites Inactive Metabolites M7->Inactive_Metabolites M8->Inactive_Metabolites

Caption: Metabolic pathway of Regorafenib.

Experimental Protocol: Quantification of N-Desmethyl Regorafenib in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of N-Desmethyl Regorafenib in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This method is based on standard bioanalytical principles and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

1. Materials and Reagents

  • N-Desmethyl Regorafenib analytical standard

  • This compound internal standard (IS)

  • Control human plasma (K₂EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Regorafenib and this compound in an appropriate solvent (e.g., DMSO or Methanol).

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water) to prepare calibration standards and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an optimal response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 200 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 50 µL Plasma Sample Add_IS Add 200 µL IS in ACN Plasma->Add_IS Vortex Vortex 2 min Add_IS->Vortex Centrifuge Centrifuge 4000 rpm, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS

Caption: Workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Illustrative)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from other plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Optimized transitions for N-Desmethyl Regorafenib and this compound.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentrations of the QC and unknown samples from the calibration curve.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[6][7] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[8] Researchers should ensure that the chosen internal standard is of high isotopic purity to avoid any interference with the quantification of the unlabeled analyte.[9]

References

N-Desmethyl Regorafenib-d3: A Technical Guide to Physical and Chemical Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of N-Desmethyl Regorafenib-d3. Given that this compound is the deuterated form of the active metabolite M5 of Regorafenib (B1684635), this document synthesizes data from studies on Regorafenib and its primary metabolites to infer the stability characteristics of the deuterated compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Compound Overview

This compound is a stable isotope-labeled version of N-Desmethyl Regorafenib N-Oxide (M5), a major active metabolite of Regorafenib. Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. The deuteration (d3) makes it suitable for use as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the non-deuterated M5 metabolite in biological matrices.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Desmethyl Regorafenib N-Oxide (M5)Regorafenib (Parent Drug)
Synonyms N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3Regorafenib metabolite M5; BAY 81-8752BAY 73-4506; Stivarga®
Molecular Formula C₂₀H₁₀D₃ClF₄N₄O₄C₂₀H₁₃ClF₄N₄O₄C₂₁H₁₅ClF₄N₄O₃
Molecular Weight 487.81 g/mol 484.79 g/mol 482.8 g/mol
Appearance Crystalline solid (inferred)Crystalline solid (inferred)White to pink or brownish solid substance
Solubility Data not available. Likely soluble in DMSO and DMF.Data not available. Likely soluble in DMSO and DMF.Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[1]
Storage Conditions Store at -20°C, protect from moisture.[2][3]Store at -20°C (stability of ≥ 1 year indicated by a supplier).Store at -20°C (stability of ≥ 4 years indicated by a supplier).[1]

Chemical Stability and Degradation

While specific forced degradation studies for this compound are not publicly available, the stability can be inferred from studies on the parent drug, Regorafenib. The structural similarities suggest that this compound would be susceptible to similar degradation pathways.

Inferred Degradation Pathways

Forced degradation studies on Regorafenib have shown that it is susceptible to hydrolysis (acidic, basic, and neutral) and oxidative stress, while being relatively stable under thermal and photolytic conditions. The primary sites of degradation are the urea (B33335) linkage and the diphenyl ether bond.

  • Hydrolytic Degradation : Cleavage of the urea bond is a major degradation pathway under acidic, basic, and neutral conditions.

  • Oxidative Degradation : The molecule is susceptible to oxidation, potentially at the pyridine (B92270) N-oxide moiety or other electron-rich positions.

  • Thermal and Photolytic Stability : The parent compound, Regorafenib, is reported to be stable under thermal and photolytic stress.

It is anticipated that this compound would exhibit similar degradation patterns. The deuterium (B1214612) labeling is not expected to significantly alter its chemical stability.

Physical Stability

The physical stability of this compound as a solid is crucial for its use as a reference standard. While specific data on properties like hygroscopicity and polymorphism are not available, it is supplied as a crystalline solid and should be stored in a tightly closed container, protected from moisture, at -20°C to ensure long-term stability.[2]

Stability in Biological Matrices

The stability of drug metabolites in biological matrices is critical for accurate bioanalysis. Studies on the non-deuterated M5 metabolite in plasma provide valuable insights.

Table 2: Stability of Regorafenib Metabolite M5 in Mouse Plasma

Stability ConditionDurationTemperatureResult
Short-Term 8 hoursRoom TemperatureStable (deviation < 15% of initial concentration)
Long-Term 6 months-80°CStable (deviation < 15% of initial concentration)
Freeze-Thaw 3 cycles-80°C to Room Temp.Stable (deviation < 15% of initial concentration)
Autosampler 24 hours4°CStable (deviation < 15% of initial concentration)

Data extrapolated from a study on Regorafenib and its metabolites in mouse plasma.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical practices and information gathered from analytical methods for Regorafenib.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase for analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours. Cool and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.

Protocol for Stability in Plasma

Objective: To assess the stability of this compound in a biological matrix under various storage and handling conditions.

Methodology:

  • Spiking of Plasma: Spike blank plasma with this compound at low and high quality control (QC) concentrations.

  • Freeze-Thaw Stability:

    • Aliquot the spiked plasma samples into separate tubes.

    • Freeze the samples at -80°C for at least 24 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle two more times for a total of three cycles.

    • Analyze the samples and compare the concentrations to a baseline sample that has not undergone freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability:

    • Thaw spiked plasma samples and keep them at room temperature for a specified period (e.g., 8 hours).

    • Analyze the samples and compare the concentrations to a baseline sample analyzed immediately after thawing.

  • Long-Term Stability:

    • Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, and 6 months).

    • At each time point, thaw and analyze a set of samples.

    • Compare the concentrations to a baseline sample analyzed at the beginning of the study.

  • Autosampler Stability:

    • Process spiked plasma samples and place the resulting extracts in the autosampler at a controlled temperature (e.g., 4°C).

    • Analyze the samples at various time points (e.g., 0, 12, and 24 hours).

    • Compare the concentrations to the initial analysis.

Visualizations

Metabolic Pathway of Regorafenib

The following diagram illustrates the metabolic conversion of Regorafenib to its active metabolites, M2 and M5 (N-Desmethyl Regorafenib N-Oxide).

Regorafenib Metabolism Regorafenib Regorafenib M2 Regorafenib-N-oxide (M2) Regorafenib->M2 CYP3A4 (N-oxidation) M5 N-Desmethyl Regorafenib-N-oxide (M5) M2->M5 Unidentified Pathway (N-demethylation)

Caption: Metabolic pathway of Regorafenib to its active metabolites M2 and M5.

Regorafenib Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting stability tests on this compound.

Stability Testing Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare Stock Solution (1 mg/mL) Forced Forced Degradation (Acid, Base, H2O2, Heat, Light) Stock->Forced Spiked Spike Blank Plasma (Low & High QC) Matrix Matrix Stability (Freeze-Thaw, Bench-Top, Long-Term) Spiked->Matrix Analysis LC-MS/MS Analysis Forced->Analysis Matrix->Analysis Data Data Interpretation (% Recovery vs. Control) Analysis->Data

Caption: General workflow for physical and chemical stability testing.

Signaling Pathways Inhibited by Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[4][5][6] The active metabolite M5 is expected to have a similar inhibitory profile.[7]

Regorafenib Signaling Inhibition cluster_Angiogenesis Angiogenesis & Stromal Signaling cluster_Oncogenesis Oncogenic Signaling cluster_Outcomes Cellular Outcomes Regorafenib Regorafenib / M5 VEGFR VEGFR 1/2/3 Regorafenib->VEGFR PDGFRb PDGFR-β Regorafenib->PDGFRb FGFR FGFR Regorafenib->FGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF_MEK_ERK RAF-MEK-ERK Pathway Regorafenib->RAF_MEK_ERK Angiogenesis_outcome Angiogenesis VEGFR->Angiogenesis_outcome PDGFRb->Angiogenesis_outcome Proliferation Tumor Cell Proliferation FGFR->Proliferation TIE2->Angiogenesis_outcome KIT->Proliferation RET->Proliferation RAF_MEK_ERK->Proliferation Metastasis Metastasis Proliferation->Metastasis Angiogenesis_outcome->Metastasis

Caption: Key signaling pathways inhibited by Regorafenib and its active metabolites.

References

Methodological & Application

Revolutionizing Regorafenib Quantification: A Validated LC-MS/MS Method Utilizing N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the multi-kinase inhibitor, Regorafenib, in human plasma. This method employs a stable isotope-labeled internal standard, N-Desmethyl Regorafenib-d3, ensuring high accuracy and reproducibility for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

Regorafenib is a cornerstone in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors. Its mechanism of action involves the inhibition of multiple protein kinases associated with angiogenesis, oncogenesis, and the tumor microenvironment. Accurate measurement of Regorafenib concentrations in biological matrices is critical for optimizing dosing strategies and patient outcomes.

This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, alongside a summary of the method's validation parameters.

Regorafenib's Mechanism of Action: A Multi-Targeted Approach

Regorafenib exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth and proliferation. A diagram illustrating these pathways is provided below.

Regorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->RAS FGFR FGFR FGFR->RAS TIE2 TIE-2 TIE2->RAS KIT KIT KIT->RAS RET RET RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->FGFR Inhibits Regorafenib->TIE2 Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->RAF Inhibits

Caption: Regorafenib Signaling Pathway Inhibition.

Experimental Protocols

This section outlines the detailed methodology for the quantification of Regorafenib in human plasma.

Materials and Reagents
  • Regorafenib reference standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid (analytical grade)

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • Regorafenib Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Regorafenib in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Regorafenib stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in methanol.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsSee Table 3
Dwell Time100 ms
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Regorafenib483.1270.135
This compound (IS)472.1270.135

Note: The MRM transition for this compound is proposed based on the structure of N-Desmethyl Regorafenib and the addition of three deuterium (B1214612) atoms. The precursor ion is calculated as the mass of N-Desmethyl Regorafenib (469.1 Da) + 3 Da for the deuterium atoms. The product ion is a common fragment for Regorafenib and its metabolites.

Method Validation Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the validation results is presented in the following tables.

Table 4: Linearity and Sensitivity

ParameterResult
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC1600< 1585 - 115< 1585 - 115

Table 6: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Regorafenib> 85< 15
This compound (IS)> 85< 15

Experimental Workflow

The logical flow of the analytical procedure is depicted in the diagram below.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (this compound) Plasma->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Vortex Vortex & Centrifuge Precip->Vortex Evap Evaporate Supernatant Vortex->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MassSpec Mass Spectrometric Detection (MRM Mode) Chrom->MassSpec Integration Peak Integration MassSpec->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Regorafenib Calibration->Quant

Caption: LC-MS/MS Workflow for Regorafenib Analysis.

Conclusion

This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Regorafenib in human plasma using this compound as an internal standard. The detailed protocol and robust validation data demonstrate its suitability for a wide range of applications in clinical and pharmaceutical research, ultimately contributing to the safer and more effective use of Regorafenib in cancer therapy.

Application Notes and Protocols for the Use of N-Desmethyl Regorafenib-d3 as an Internal Standard in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regorafenib (B1684635) is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3] Therapeutic drug monitoring of regorafenib and its active metabolites is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate quantification of these analytes in biological matrices such as plasma requires a robust and reliable analytical method. The use of a stable isotope-labeled internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for variability in sample preparation and instrument response.[1] N-Desmethyl Regorafenib-d3, a deuterated analog of the N-desmethyl metabolite of regorafenib, serves as an ideal internal standard for the quantification of regorafenib and its metabolites in plasma.

Principle

This compound is structurally and chemically almost identical to its unlabeled counterpart, N-desmethyl regorafenib, and by extension, closely related to regorafenib. This structural similarity ensures that it co-elutes with the analyte of interest during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer. This allows for accurate quantification by calculating the peak area ratio of the analyte to the internal standard, effectively compensating for any sample loss during preparation or fluctuations in instrument performance.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve regorafenib and its metabolites (e.g., N-desmethyl regorafenib, regorafenib N-oxide) in an appropriate solvent such as methanol (B129727) or DMSO to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol or a suitable solvent mixture to create working solutions for calibration standards and quality control (QC) samples.[4][5]

  • IS Working Solution: Dilute the IS stock solution with acetonitrile (B52724) or a mobile phase-like solution to a final concentration suitable for spiking into plasma samples (e.g., 150 ng/mL).[4]

2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike blank, drug-free plasma with the appropriate analyte working solutions to prepare a series of calibration standards. A typical concentration range for regorafenib analysis is 5 to 5000 ng/mL.[4][6][7]

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 25, 750, and 4000 ng/mL).[4]

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting regorafenib and its metabolites from plasma.[2][6][8]

  • Thaw frozen plasma samples at room temperature.[4]

  • To a 50 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the IS working solution (in acetonitrile).

  • Vortex the mixture for 2-5 minutes to ensure thorough mixing and protein precipitation.[4][5]

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]

4. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of regorafenib and its metabolites.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[5]

    • Mobile Phase A: 0.1% formic acid in water.[4][5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or a mixture of acetonitrile and methanol.[4][5][7]

    • Flow Rate: 0.3 - 0.4 mL/min.[4][5][7]

    • Gradient Elution: A gradient elution is typically employed to achieve good separation of the analytes.[4][5]

    • Injection Volume: 5 - 10 µL.[4][5]

    • Column Temperature: 40°C.[4][5]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[4][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard need to be determined by direct infusion and optimization.

Data Presentation

The following tables summarize typical validation parameters for the quantification of regorafenib in plasma using an LC-MS/MS method with an internal standard. These values are representative of what can be expected when using this compound.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Regorafenib5 - 1000Linear, 1/x² weighting≥ 0.99
N-Desmethyl Regorafenib5 - 1000Linear, 1/x² weighting≥ 0.99

Data is representative of typical LC-MS/MS methods for regorafenib analysis.[4][9]

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
RegorafenibLLOQ5< 20< 2080 - 120
Low QC25< 15< 1585 - 115
Mid QC750< 15< 1585 - 115
High QC4000< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is representative of typical LC-MS/MS methods for regorafenib analysis.[4][9]

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
RegorafenibLow QC2585 - 11585 - 115
High QC400085 - 11585 - 115

Data is representative of typical LC-MS/MS methods for regorafenib analysis.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in Acetonitrile) plasma->is_addition vortex Vortex (2-5 min) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 5-10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Sample Extract separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Area Integration detection->integration Raw Data ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Workflow for the quantification of regorafenib in plasma using this compound as an internal standard.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Regorafenib Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC). It functions by targeting several protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), KIT, RET, and RAF kinases.[1][2]

Accurate quantification of regorafenib and its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard (IS), such as deuterated regorafenib (e.g., Regorafenib-d3 or Regorafenib-¹³CD₃), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the pharmacokinetic analysis of regorafenib in human plasma using a deuterated internal standard.

Signaling Pathway of Regorafenib

Regorafenib exerts its anti-tumor activity by inhibiting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the key kinases targeted by regorafenib.

Regorafenib_Signaling_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_outcomes Cellular Outcomes VEGFR VEGFR 1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-β Tumor_Microenvironment Tumor Microenvironment PDGFR->Tumor_Microenvironment FGFR FGFR FGFR->Angiogenesis KIT KIT Oncogenesis Oncogenesis KIT->Oncogenesis RET RET RET->Oncogenesis TIE2 TIE2 TIE2->Angiogenesis RAF RAF RAF->Oncogenesis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->TIE2 Regorafenib->RAF Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Deuterated IS Plasma_Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

References

Application Note: High-Throughput Bioanalytical Method for Regorafenib and its Metabolites in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of regorafenib (B1684635) and its active metabolites, M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide), in plasma. The method utilizes a simple protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved in a short run time, making it suitable for pharmacokinetic studies in drug development. This method has been validated following international guidelines and demonstrates excellent linearity, accuracy, and precision.

Introduction

Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. It undergoes extensive hepatic metabolism, primarily through CYP3A4 and UGT1A9, forming active metabolites M-2 and M-5.[1] Monitoring the plasma concentrations of regorafenib and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated UPLC-MS/MS method for their simultaneous determination.

Experimental

Materials and Reagents
  • Regorafenib, M-2, and M-5 reference standards

  • Internal Standard (IS) (e.g., Sorafenib or isotopically labeled regorafenib)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Milli-Q water

  • Human or animal plasma (K3EDTA)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

Sample Preparation

A protein precipitation method is employed for sample preparation.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 2.0 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Chromatographic Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.40 mL/min
Gradient 10% B (0-0.5 min), 10-90% B (0.5-1.0 min), 90% B (1.0-2.0 min), 10% B (2.0-3.0 min)
Column Temperature 40°C
Autosampler Temp 10°C
Injection Volume 2.0 µL
Total Run Time 3.0 min

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4 kV
Cone Voltage Analyte dependent (e.g., 30 V for regorafenib)
Collision Energy Analyte dependent

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Regorafenib483.1270.1
M-2499.1286.1
M-5485.1286.1
IS (Sorafenib)465.1252.1

Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.

Linearity

The calibration curves were linear over the concentration range of 4–1,000 ng/mL for all analytes, with a correlation coefficient (R²) of ≥ 0.99.[1][2]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high.

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Regorafenib LLOQ (5)< 8.32< 7.4298.6 - 105
Low (25)< 8.32< 7.4298.6 - 105
Medium (75)< 8.32< 7.4298.6 - 105
High (750)< 8.32< 7.4298.6 - 105
M-2 LLOQ (5)< 7.42< 8.196.2 - 107
Low (25)< 7.42< 8.196.2 - 107
Medium (75)< 7.42< 8.196.2 - 107
High (750)< 7.42< 8.196.2 - 107
M-5 LLOQ (5)< 8.1< 11.3497.8 - 105
Low (25)< 8.1< 11.3497.8 - 105
Medium (75)< 8.1< 11.3497.8 - 105
High (750)< 8.1< 11.3497.8 - 105

Data synthesized from multiple sources for illustrative purposes.[1][2]

Recovery and Matrix Effect

The extraction recovery was determined by comparing the peak areas of the analytes from extracted plasma samples with those of unextracted standards. The mean recovery for regorafenib, M-2, and M-5 was found to be greater than 90%.[1] No significant matrix effect was observed.

Signaling Pathway and Experimental Workflow

cluster_0 Regorafenib Metabolism Regorafenib Regorafenib M2 M2 Regorafenib->M2 CYP3A4 M5 M5 Regorafenib->M5 CYP3A4 M7 M7 Regorafenib->M7 UGT1A9 Plasma Plasma Sample (100 µL) IS Add Internal Standard (20 µL) Plasma->IS Vortex1 Vortex (30s) IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex (2 min) Precipitate->Vortex2 Centrifuge Centrifuge (13,000g, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into UPLC-MS/MS (2 µL) Supernatant->Inject

References

Application Notes and Protocols for the Quantitation of N-desmethyl regorafenib in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (B1684635), an oral multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers. Its efficacy and safety are influenced by its pharmacokinetic profile, which includes the metabolism of the parent drug into active metabolites. One of the primary active metabolites is N-desmethyl regorafenib (M-5). Accurate quantitation of N-desmethyl regorafenib in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its contribution to the overall clinical activity and toxicity of regorafenib.

This document provides detailed application notes and protocols for the robust and sensitive quantitation of N-desmethyl regorafenib in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and validated method.

Metabolic Pathway of Regorafenib

Regorafenib is principally metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1] The metabolic pathway involves N-oxidation to form regorafenib-N-oxide (M-2) and a subsequent N-desmethylation to yield N-desmethyl regorafenib (M-5).[1][2] Both M-2 and M-5 are pharmacologically active metabolites.[1]

Regorafenib Regorafenib M2 Regorafenib-N-oxide (M-2) Regorafenib->M2 CYP3A4 M5 N-desmethyl regorafenib (M-5) M2->M5 N-desmethylation

Caption: Metabolic conversion of Regorafenib.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of N-desmethyl regorafenib in plasma.

Table 1: LC-MS/MS Method Parameters for N-desmethyl regorafenib Quantitation

ParameterMethod 1[3][4][5]Method 2[6][7]Method 3[2]
Biological Matrix Mouse PlasmaHuman PlasmaHuman Plasma
Internal Standard Regorafenib-13CD3D3-regorafenib[8]Sorafenib (B1663141)
Sample Preparation Not specifiedProtein PrecipitationSolid-Phase Extraction
Chromatography Column Not specifiedSynergi Fusion RP (4 µm, 80 Å, 50 x 2.0 mm)Capcell PAK MG II
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic Acid0.5% KH2PO4 (pH 3.5)
Mobile Phase B Acetonitrile (B52724):Methanol (B129727) (1:3) with 0.1% Formic AcidMethanol:Isopropanol (90:10, v/v) with 0.1% Formic AcidAcetonitrile
Flow Rate 0.4 mL/minNot specified0.5 mL/min
Ionization Mode ESI PositiveESI NegativeNot specified
Run Time 5 min7 min20 min

Table 2: Validation Parameters for N-desmethyl regorafenib Quantitation

ParameterMethod 1[3][4][5]Method 2[6][7]Method 3[2]
Linearity Range (ng/mL) 5 - 1,00030 - 4,00010 - 10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 53010
Intra-day Precision (%CV) 2.59 - 6.82≤ 7.2< 15.1
Inter-day Precision (%CV) 3.97 - 11.3≤ 7.2< 15.1
Accuracy (%) 94.5 - 11189.4 - 108.8< 12.8
Recovery (%) > 90≥ 85.581 - 87

Table 3: Pharmacokinetic Parameters of N-desmethyl regorafenib (M-5) in Preclinical and Clinical Studies

SpeciesDoseCmax (µg/L)AUC(0–24)ss (µg·h/L)Reference
Mouse10 mg/kg/day regorafenib (oral)632% of total exposure[9]
Human160 mg regorafenibMedian Ctrough: 582.9 ng/mL (range: 39.9–352.6)Not Reported[10]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the quantitation of N-desmethyl regorafenib.

Protocol 1: Sample Preparation using Protein Precipitation[6][7]

Objective: To extract N-desmethyl regorafenib from plasma samples by precipitating proteins.

Materials:

  • Human plasma samples

  • Acetonitrile containing internal standard (e.g., D3-regorafenib)

  • Vortex mixer

  • Centrifuge

  • Micropipettes and tips

Procedure:

  • To 5 µL of plasma, add a specific volume of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte and internal standard.

  • The supernatant is ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)[2]

Objective: To extract and concentrate N-desmethyl regorafenib from plasma using a solid-phase extraction cartridge.

Materials:

  • Human plasma samples

  • Internal standard solution (e.g., sorafenib in methanol)

  • HPLC-grade water

  • Methanol

  • Oasis HLB extraction cartridges

  • Vortex mixer

  • Vacuum manifold or centrifuge for SPE

  • Rotary evaporator

Procedure:

  • To 100 µL of plasma, add 10 µL of the internal standard solution and 900 µL of HPLC-grade water.

  • Vortex the mixture for 30 seconds.

  • Condition the Oasis HLB extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma mixture onto the conditioned cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% methanol in water.

  • Elute the analytes with 1.0 mL of 100% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 60°C.

  • Reconstitute the dried residue in a suitable solvent (e.g., a mixture of mobile phase) before injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis[2][3][6]

Objective: To separate and detect N-desmethyl regorafenib and the internal standard using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example based on Method 2[6][7]):

  • Column: Synergi Fusion RP (4 µm, 80 Å, 50 x 2.0 mm)

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid

  • Mobile Phase B: Methanol:Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: As per the specific method (e.g., 0.3 mL/min[11])

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: ESI Negative[6][7] or Positive[3][11]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for N-desmethyl regorafenib and the internal standard need to be optimized. For each analyte, at least two transitions are monitored, one for quantification and one for confirmation.[6][11]

Experimental Workflow

The overall experimental workflow for the quantitation of N-desmethyl regorafenib in biological samples is depicted in the following diagram.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation, SPE, or LLE) Spike->Extraction Evap Evaporation & Reconstitution (if necessary) Extraction->Evap LC Chromatographic Separation Evap->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Concentration Calculation Calibration->Quantitation

Caption: Workflow for N-desmethyl regorafenib analysis.

References

Application Notes and Protocols for Regorafenib Analysis in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Accurate quantification of regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in clinical trials.[3][4] This document provides detailed application notes and standardized protocols for the preparation of plasma samples for the analysis of regorafenib and its metabolites, primarily utilizing protein precipitation and solid-phase extraction techniques followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Sample Preparation Methodologies

The selection of an appropriate sample preparation method is critical to ensure the accuracy, precision, and sensitivity of the subsequent analysis. The two most common methods for extracting regorafenib and its metabolites from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It involves the addition of an organic solvent to the plasma, which denatures and precipitates the proteins, leaving the analytes of interest in the supernatant.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample clean-up technique that separates the analytes from the sample matrix based on their physical and chemical properties. This method generally results in a cleaner extract compared to PPT, which can lead to reduced matrix effects and improved assay sensitivity.

Quantitative Data Summary

The following tables summarize the quantitative performance data for different sample preparation methods for regorafenib and its metabolites from various studies.

Table 1: Performance of Protein Precipitation (PPT) Methods

Analyte(s)Sample VolumePrecipitation SolventLLOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Regorafenib10 µLMethanol (B129727)5-2.59 - 6.823.97 - 11.394.5 - 11194.5 - 111[5]
Regorafenib, M-2, M-5--2 µg/L-3.59 - 14.13.59 - 14.191.2 - 10591.2 - 105[3]
Regorafenib-Acetonitrile-Methanol (9:1, v/v)884.4 - 93.0< 13< 13--[6]
Regorafenib-Acetonitrile48.897.0 - 98.3----[2]
Regorafenib, SORA, metabolites5 µL-30-50≥85.5≤ 7.2≤ 7.289.4 - 108.889.4 - 108.8[7]

SORA: Sorafenib

Table 2: Performance of Solid-Phase Extraction (SPE) Methods

Analyte(s)Sample VolumeSorbent TypeLLOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Regorafenib, M-2, M-5100 µL-10>81< 12.2 (Rego), < 12.3 (M-2), < 15.1 (M-5)< 12.2 (Rego), < 12.3 (M-2), < 15.1 (M-5)< 9.4 (Rego), < 8.0 (M-2), < 12.8 (M-5)< 9.4 (Rego), < 8.0 (M-2), < 12.8 (M-5)[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of regorafenib and its metabolites in mouse plasma, which can be applied to human plasma with appropriate validation.[5]

Materials:

  • Human plasma (collected in tubes containing an appropriate anticoagulant, e.g., lithium heparin[3])

  • Regorafenib, M-2, and M-5 analytical standards

  • Internal Standard (IS) solution (e.g., regorafenib-13C-d3, M-2-13C-d3[9], or a structurally similar compound like sorafenib[1])

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (0.6 mL or similar)

  • Vortex mixer

  • Microcentrifuge (capable of 13,000 rpm and 4°C)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • In a 0.6 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 20 µL of a standard, quality control (QC), or blank methanol solution.

  • Add 50 µL of the internal standard solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[5]

PPT_Workflow plasma 1. Plasma Sample (10 µL) add_std 2. Add Standard/QC/ Blank Methanol (20 µL) plasma->add_std add_is 3. Add Internal Standard (50 µL) add_std->add_is vortex 4. Vortex (5 min) add_is->vortex centrifuge 5. Centrifuge (13,000 rpm, 5 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE) for HPLC-UV Analysis

This protocol is based on a method for the simultaneous quantification of regorafenib, M-2, and M-5 in human plasma.[8]

Materials:

  • Human plasma (100 µL)

  • Internal Standard (IS) solution (e.g., sorafenib)

  • SPE cartridges

  • Methanol (100%)

  • Methanol in water (20%)

  • Water (HPLC grade)

  • Vortex-vacuum evaporator

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

  • Mobile phase for reconstitution

Procedure:

  • Condition the SPE cartridge.

  • Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.

  • Wash the cartridge with 1.0 mL of water.

  • Wash the cartridge with 1.0 mL of 20% methanol in water.

  • Elute the analytes with 1.0 mL of 100% methanol.

  • Dry the eluates using a vortex-vacuum evaporator at 60°C.

  • Reconstitute the dried extract with 20 µL of methanol and vortex for 30 seconds.

  • Add 20 µL of the mobile phase and vortex for another 30 seconds.

  • Inject a 20 µL aliquot into the HPLC system for analysis.[8]

SPE_Workflow start Start condition 1. Condition SPE Cartridge start->condition load 2. Load Plasma Sample (100 µL) condition->load wash1 3. Wash with Water (1 mL) load->wash1 wash2 4. Wash with 20% Methanol (1 mL) wash1->wash2 elute 5. Elute with 100% Methanol (1 mL) wash2->elute dry 6. Evaporate to Dryness elute->dry reconstitute 7. Reconstitute Extract dry->reconstitute analysis 8. HPLC-UV Analysis reconstitute->analysis end End analysis->end

Solid-Phase Extraction Workflow

Discussion and Conclusion

Both protein precipitation and solid-phase extraction are viable methods for the preparation of plasma samples for regorafenib analysis. Protein precipitation offers a simpler and faster workflow, making it suitable for high-throughput environments.[10] However, it may be more susceptible to matrix effects. Solid-phase extraction provides a more thorough clean-up, which can lead to improved analytical sensitivity and reduced interference, making it a robust choice for methods requiring lower limits of quantification.[8]

The choice of method will depend on the specific requirements of the clinical study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for the reliable analysis of regorafenib and its active metabolites in a clinical setting. All methods should be fully validated according to the relevant regulatory guidelines (e.g., FDA and EMA) before implementation in clinical sample analysis.[7]

References

Application Notes: Therapeutic Drug Monitoring of Regorafenib using N-Desmethyl Regorafenib-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Regorafenib (B1684635) is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1][2][3] It functions by targeting several angiogenic, stromal, and oncogenic receptor tyrosine kinases.[2][4] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable strategy to optimize dosing, maximize efficacy, and minimize toxicity.[5][6] This document provides a detailed protocol for the quantification of regorafenib in human plasma using a stable isotope-labeled internal standard, N-Desmethyl Regorafenib-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision in the bioanalytical method.[7]

Principle of the Method

The method involves the extraction of regorafenib and the internal standard (this compound) from human plasma via protein precipitation.[8][9] The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Selected Reaction Monitoring (SRM) mode with positive electrospray ionization.[8][9] The concentration of regorafenib in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Materials and Reagents

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of regorafenib and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the regorafenib stock solution with methanol to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.[6]

Sample Preparation: Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (calibrator, QC, or patient sample).

  • Add 20 µL of the 50 ng/mL this compound internal standard working solution and vortex for 30 seconds.[6]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture vigorously for 2 minutes.[6]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[6]

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.

Liquid Chromatography (LC) System:

ParameterValue
Column Hypersil Gold C18 (or equivalent)[8]
Mobile Phase A 10mM Ammonium formate with 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]
Flow Rate 0.3 mL/min[8]
Injection Volume 2.0 µL[6]
Column Temperature 40°C
Gradient Elution As described in the table below[6]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0 - 0.59010
0.5 - 1.01090
1.0 - 2.01090
2.0 - 3.09010

Mass Spectrometry (MS) System:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Selected Reaction Monitoring (SRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

SRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Regorafenib 483.1286.135
This compound 472.1286.135

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of the described method, based on published data for similar assays.[6][8][10]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Regorafenib5 - 1000[10]1/x weighted linear regression[8]≥ 0.99[10]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 25[10]< 15< 1585 - 115
Medium 75[10]< 15< 1585 - 115
High 750[10]< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Regorafenib> 85[11]Minimal to no significant effect

Visualizations

TDM_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Patient Patient Sample (Plasma) IS_Addition Addition of This compound (Internal Standard) Patient->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Result Concentration Result (ng/mL) Quantification->Result

TDM Experimental Workflow

Regorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K FGFR FGFR FGFR->PI3K KIT KIT KIT->PI3K RET RET RAS RAS RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFR Inhibits Regorafenib->FGFR Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Regorafenib->RAF Inhibits

Regorafenib Signaling Pathway

References

Application Note: Solid-Phase Extraction for the Quantification of Regorafenib and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated solid-phase extraction (SPE) method for the simultaneous quantification of the oral multi-kinase inhibitor regorafenib (B1684635) and its major active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), in human plasma. The protocol employs Oasis HLB cartridges for efficient sample cleanup and concentration, followed by analysis with High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method demonstrates high extraction recovery, good selectivity, and sensitivity, making it suitable for clinical pharmacokinetic studies of regorafenib.

Introduction

Regorafenib is a crucial therapeutic agent for various cancers, and monitoring its plasma concentrations, along with its active metabolites M-2 and M-5, is essential for optimizing treatment and ensuring patient safety. Accurate quantification of these compounds in a complex biological matrix like plasma requires a reliable sample preparation method. Solid-phase extraction is a widely used technique that offers significant advantages over other methods like protein precipitation or liquid-liquid extraction by providing cleaner extracts and reducing matrix effects. This note provides a detailed protocol for an SPE method using Oasis HLB cartridges, which has been shown to yield high recovery and precision.

Experimental

Materials and Reagents
Instrumentation
  • HPLC system with UV detection

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or vacuum evaporation system

  • Analytical balance

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve regorafenib, M-2, M-5, and sorafenib (IS) in methanol to obtain individual stock solutions with a final concentration of 1.0 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of regorafenib, M-2, and M-5 by serial dilution of the stock solutions with methanol.[1]

  • Internal Standard Working Solution: Prepare a working solution of sorafenib (IS) by diluting the stock solution with methanol.[1]

Sample Preparation and Solid-Phase Extraction
  • To 100 µL of a plasma sample, add 10 µL of the sorafenib internal standard solution and 900 µL of HPLC-grade water.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Condition an Oasis HLB extraction cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[1]

  • Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% methanol in water.[1]

  • Elute the analytes from the cartridge with 1.0 mL of 100% methanol.[1]

  • Dry the eluates using a vortex-vacuum evaporator at 60°C.[1]

  • Reconstitute the dried extract with 20 µL of methanol and vortex for 30 seconds.[1]

  • Add 20 µL of the mobile phase to the reconstituted sample and vortex for another 30 seconds before injection into the HPLC system.[1]

HPLC-UV Analysis
  • Mobile Phase: 0.5% KH₂PO₄ (pH 3.5)–acetonitrile (30:70, v/v)[1]

  • Column: Capcell PAK MG II[1]

  • Flow Rate: 0.5 mL/min[1]

  • UV Detection: 260 nm[1]

  • Injection Volume: 20 µL[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE-HPLC-UV method for the analysis of regorafenib and its metabolites M-2 and M-5 in human plasma.

AnalyteExtraction Recovery (%)Intra-day CV (%)Inter-day CV (%)Intra-day Accuracy (%)Inter-day Accuracy (%)LOQ (ng/mL)
Regorafenib 83-89[1]<12.2[1]<12.2[1]<9.4[1]<9.4[1]10[1]
Metabolite M-2 82-88[1]<12.3[1]<12.3[1]<8.0[1]<8.0[1]10[1]
Metabolite M-5 81-87[1]<15.1[1]<15.1[1]<12.8[1]<12.8[1]10[1]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Elution Processing Plasma 100 µL Plasma Sample Add_IS Add 10 µL IS (Sorafenib) Plasma->Add_IS Add_H2O Add 900 µL Water Add_IS->Add_H2O Vortex1 Vortex (30s) Add_H2O->Vortex1 Load 2. Load Sample Vortex1->Load Condition 1. Condition: 1 mL Methanol, 1 mL Water Condition->Load Wash 3. Wash: 1 mL Water, 1 mL 20% Methanol Load->Wash Elute 4. Elute: 1 mL Methanol Wash->Elute Dry Dry Eluate (60°C) Elute->Dry Reconstitute Reconstitute: 20 µL Methanol, 20 µL Mobile Phase Dry->Reconstitute Vortex2 Vortex (30s) Reconstitute->Vortex2 Analysis HPLC-UV Analysis Vortex2->Analysis

Caption: Workflow of the solid-phase extraction method.

Analysis_Overview cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Collect_Plasma Plasma Sample Collection Spike_IS Spike with Internal Standard Collect_Plasma->Spike_IS SPE Solid-Phase Extraction (Oasis HLB) Spike_IS->SPE HPLC HPLC Separation SPE->HPLC UV_Detect UV Detection (260 nm) HPLC->UV_Detect Quantification Quantification UV_Detect->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Overview of the analytical method.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting regorafenib and its primary metabolites from human plasma. The high recovery and precision of this method make it well-suited for pharmacokinetic analyses in a research or clinical setting, facilitating therapeutic drug monitoring and aiding in the development of personalized treatment strategies for patients receiving regorafenib.

References

Application Note: High-Throughput Analysis of N-Desmethyl Regorafenib-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Desmethyl Regorafenib-d3 in human plasma. This compound is a stable isotope-labeled internal standard used for the accurate determination of the active metabolite of Regorafenib, N-Desmethyl Regorafenib. The method utilizes electrospray ionization in the positive mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This protocol is designed for researchers, scientists, and drug development professionals requiring precise bioanalysis of Regorafenib and its metabolites.

Introduction

Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. Monitoring its plasma concentrations, along with its active metabolites such as N-Desmethyl Regorafenib, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note provides the key MRM transitions for this compound and a detailed protocol for its analysis in human plasma.

Experimental

Materials and Reagents
  • This compound

  • Regorafenib and its metabolites (for matrix effect evaluation)

  • LC-MS/MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, was used.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40 °C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
2.595
3.595
3.620
5.020

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions for this compound

The following MRM transitions have been determined for the analysis of this compound. These transitions should be optimized on the specific mass spectrometer being used.

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 472.1282.11003525
(Quantifier)
This compound 472.1145.11003540
(Qualifier)

Note: The precursor ion for this compound is based on the molecular weight of N-Desmethyl Regorafenib (468.8 g/mol ) with the addition of three deuterium (B1214612) atoms and a proton ([M+H]+). Product ions are predicted based on the known fragmentation of Regorafenib, which involves cleavage of the urea (B33335) linkage.

Protocol: Sample Preparation from Human Plasma

  • Thaw Plasma Samples : Thaw frozen human plasma samples at room temperature.

  • Spike Internal Standard : To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Protein Precipitation : Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex and Centrifuge : Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).

  • Vortex and Transfer : Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Human Plasma Sample (100 µL) is_spike 2. Spike with N-Desmethyl Regorafenib-d3 IS plasma->is_spike ppt 3. Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge 4. Vortex & Centrifuge ppt->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute vial 8. Transfer to Autosampler Vial reconstitute->vial lc HPLC Separation (C18 Column) vial->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the analysis of this compound.

G cluster_kinases Tyrosine Kinases cluster_pathways Signaling Pathways Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits KIT KIT Regorafenib->KIT Inhibits RET RET Regorafenib->RET Inhibits RAF RAF Regorafenib->RAF Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis FGFR->Angiogenesis Oncogenesis Oncogenesis KIT->Oncogenesis RET->Oncogenesis RAF->Oncogenesis Metastasis Metastasis Angiogenesis->Metastasis Oncogenesis->Metastasis

Troubleshooting & Optimization

Matrix effects in regorafenib bioanalysis with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of regorafenib (B1684635) and its metabolites (M-2 and M-5) using deuterated internal standards.

Troubleshooting Guide

This guide addresses common issues observed during the LC-MS/MS bioanalysis of regorafenib, focusing on problems arising from matrix effects.

Issue Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of regorafenib or its internal standard.[1]1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate the analytes from interfering matrix components. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) instead of simple protein precipitation to remove a wider range of interferences.[2] 3. Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (SIL-IS) like regorafenib-d4 will co-elute with the analyte and experience similar matrix effects, thereby providing more accurate quantification.[3][4]
Poor Peak Shape (Tailing or Fronting) Matrix components interacting with the analytical column or interfering with the analyte's interaction with the stationary phase.1. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components being injected. 2. Column Selection: Test different column chemistries (e.g., C18, phenyl-hexyl) to find one that provides better peak shape for regorafenib in the presence of the sample matrix. 3. Mobile Phase Optimization: Adjust the pH or organic modifier of the mobile phase to improve peak symmetry.
High Variability in Results (%CV > 15%) Inconsistent matrix effects between different samples or batches of matrix.[1] This can be especially problematic when using a structural analog internal standard that does not behave identically to the analyte in the presence of matrix interferences.1. Implement a Deuterated Internal Standard: The use of a deuterated internal standard is the most effective way to compensate for variability in matrix effects, as it has nearly identical physicochemical properties to the analyte.[3][4] 2. Matrix Lot Testing: During method development, evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is robust. 3. Standardize Sample Collection and Handling: Ensure consistency in sample collection, processing, and storage to minimize variability in the sample matrix.
Low Analyte Recovery Inefficient extraction of regorafenib from the biological matrix due to strong protein binding or suboptimal extraction conditions.1. Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents or solvent mixtures. For protein precipitation (PPT), evaluate different precipitation agents (e.g., acetonitrile (B52724), methanol).[5] 2. Adjust pH: Modify the pH of the sample before extraction to disrupt protein binding and improve the extraction efficiency of regorafenib. 3. Evaluate Solid-Phase Extraction (SPE): SPE can offer higher and more consistent recoveries compared to LLE or PPT by using a sorbent that specifically retains and elutes the analyte.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in regorafenib bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[1] These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the bioanalytical method.[6] Regorafenib is analyzed in complex biological matrices, making it susceptible to these interferences.

Q2: How does a deuterated internal standard help to mitigate matrix effects?

A2: A deuterated internal standard is a form of regorafenib where several hydrogen atoms have been replaced with deuterium (B1214612) atoms. This makes the internal standard slightly heavier, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte.[4] This means it will behave similarly during sample preparation, chromatography, and ionization.[3] If a matrix component suppresses the signal of regorafenib, it will suppress the signal of the deuterated internal standard to a similar extent. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively canceled out, leading to more accurate and precise results.[3][4]

Q3: What are the key differences between protein precipitation, liquid-liquid extraction, and solid-phase extraction for regorafenib analysis?

A3:

  • Protein Precipitation (PPT): This is the simplest and fastest sample preparation technique, involving the addition of an organic solvent (like acetonitrile or methanol) to precipitate proteins.[5] While quick, it is the least clean method and may result in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. It provides a cleaner sample than PPT but can be more time-consuming and require optimization of solvents and pH.[7]

  • Solid-Phase Extraction (SPE): This is the most selective and provides the cleanest extracts. The sample is passed through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[2] SPE is generally the most effective method for minimizing matrix effects but is also the most complex and costly.

Q4: How are the active metabolites of regorafenib, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), affected by matrix effects?

A4: The metabolites M-2 and M-5 are structurally related to regorafenib and are also subject to matrix effects during bioanalysis.[2][8] It is important to evaluate the potential for matrix effects for each metabolite individually, as their chromatographic retention and ionization characteristics may differ from the parent drug. Using deuterated internal standards for M-2 and M-5 is also the recommended approach for their accurate quantification.[9]

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for the bioanalysis of regorafenib and its metabolites.

Table 1: Recovery of Regorafenib and Metabolites using Different Extraction Methods

Analyte Extraction Method Recovery (%) Reference
RegorafenibLiquid-Liquid Extraction (LLE)76.64[7]
RegorafenibSolid-Phase Extraction (SPE)83 - 89[2]
M-2Solid-Phase Extraction (SPE)82 - 88[2]
M-5Solid-Phase Extraction (SPE)81 - 87[2]
RegorafenibProtein Precipitation>90[8]
M-2Protein Precipitation>90[8]
M-5Protein Precipitation>90[8]

Table 2: Linearity and Lower Limit of Quantification (LLOQ) for Regorafenib

Analytical Method Linear Range (ng/mL) LLOQ (ng/mL) Reference
LC-MS/MS10 - 2500010[7]
LC-MS/MS5 - 10005[8][10]
HPLC10 - 1000010[2]
LC-MS/MS2 - 2000 (µg/L)2 (µg/L)[9]

Experimental Protocols

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the deuterated internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[5][9]

2. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[7][11]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: Acetonitrile or methanol.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.[12]

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Regorafenib: m/z 483.1 → 260.1

    • Regorafenib-d4 (example): m/z 487.1 → 264.1

    • M-2 (Regorafenib-N-oxide): m/z 499.1 → 282.1

    • M-5 (N-desmethyl-regorafenib-N-oxide): m/z 485.1 → 282.1

  • Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is extraction Protein Precipitation or SPE add_is->extraction evaporation Evaporate & Reconstitute extraction->evaporation injection Inject Sample evaporation->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Bioanalytical workflow for regorafenib quantification.

matrix_effect_compensation cluster_without_is Without Deuterated Internal Standard cluster_with_is With Deuterated Internal Standard analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect observed_signal Observed Signal (Inaccurate) matrix_effect->observed_signal analyte_is_signal Analyte + Deuterated IS Signals matrix_effect_is Matrix Effect (Suppresses Both) analyte_is_signal->matrix_effect_is observed_signals_is Observed Signals matrix_effect_is->observed_signals_is ratio Calculate Ratio (Analyte / IS) observed_signals_is->ratio accurate_result Accurate Result ratio->accurate_result start

References

Stability of N-Desmethyl Regorafenib-d3 in frozen plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Desmethyl Regorafenib-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in frozen plasma and to offer troubleshooting assistance for its use in bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is the stable isotope-labeled (deuterated) form of N-Desmethyl Regorafenib, a metabolite of the multi-kinase inhibitor Regorafenib. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard.[1][2][3] The use of a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, leading to more accurate and precise measurement of the non-labeled analyte.[3][4][5]

Q2: What is the expected long-term stability of this compound in frozen human plasma?

Q3: At what temperatures should plasma samples containing this compound be stored?

A3: For long-term storage, it is recommended to store plasma samples at -20°C or -80°C. Based on studies of the parent compound and its metabolites, storage at -20°C has been shown to be effective for at least one year.[6] Stock solutions of related deuterated compounds are often recommended to be stored at -80°C for up to 6 months.[7]

Q4: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A4: The parent drug, Regorafenib, and its major metabolites have been shown to be stable for at least three freeze-thaw cycles in human plasma.[8] It is anticipated that this compound would also be stable under similar conditions. However, it is always best practice to minimize the number of freeze-thaw cycles for any bioanalytical sample.

Stability Data Summary

The following table summarizes the stability data for the non-deuterated form, N-Desmethyl Regorafenib (M-5), in human plasma, which can be used as a strong indicator for the stability of this compound.

AnalyteMatrixStorage TemperatureDurationStability Assessment
N-Desmethyl Regorafenib (M-5)Human Plasma-20°C12 monthsStable

Data is based on studies of the non-deuterated analog and provides an expected stability profile.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound as an internal standard.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Internal Standard Signal 1. Pipetting or Dilution Error: Incorrect concentration of the spiking solution. 2. Degradation: The internal standard may have degraded in the stock solution or in the biological matrix. 3. Instrumental Issues: Suboptimal mass spectrometer settings.1. Verify Concentrations: Prepare fresh working solutions and re-verify all dilution calculations. Ensure pipettes are calibrated. 2. Assess Stability: Analyze a freshly prepared standard solution. Perform a short-term stability test by incubating the internal standard in the matrix at room temperature for a few hours. 3. Optimize MS Parameters: Infuse a solution of the internal standard to optimize source and analyzer parameters.
High Variability in Internal Standard Response 1. Inconsistent Sample Preparation: Variability in extraction recovery. 2. Autosampler Issues: Inconsistent injection volumes. 3. Matrix Effects: Ion suppression or enhancement that is not consistent across samples.1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. 2. Check Autosampler: Perform an injection precision test with a standard solution. Check for air bubbles in the syringe. 3. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression/enhancement.
Internal Standard Peak Tailing or Splitting 1. Chromatographic Issues: Poor column performance or an inappropriate mobile phase. 2. Injector Problems: Issues with the injector needle or seat.1. Optimize Chromatography: Use a new column or flush the existing one. Experiment with different mobile phase compositions. 2. Inspect Injector: Clean or replace the injector components as needed.
Crosstalk between Analyte and Internal Standard 1. Isotopic Impurity: The deuterated standard may contain a small amount of the non-deuterated analyte.1. Assess Purity: Analyze a high-concentration solution of the internal standard and check for any signal in the analyte's mass transition.

Experimental Protocols

Below are detailed methodologies for key stability experiments.

Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in plasma over an extended period under frozen conditions.

Methodology:

  • Sample Preparation: Spike a pool of blank human plasma with this compound at two different concentrations (low and high QC levels).

  • Aliquoting: Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.

  • Storage: Store the aliquots at -20°C and -80°C.

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples from each temperature. Thaw the samples and process them alongside freshly prepared calibration standards and quality control samples.

  • Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration.

Long_Term_Stability_Workflow A Spike Blank Plasma with this compound B Aliquot into Storage Tubes A->B E Analyze at T=0 A->E C Store at -20°C B->C D Store at -80°C B->D F Analyze at T=1, 3, 6, 12 months C->F D->F G Compare to Freshly Prepared Standards F->G H Assess Stability (within ±15%) G->H

Caption: Workflow for Long-Term Stability Assessment.

Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in plasma after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation: Spike blank human plasma with this compound at low and high QC concentrations.

  • Freeze-Thaw Cycles:

    • Freeze the samples completely at -20°C or -80°C.

    • Thaw the samples completely at room temperature. This constitutes one cycle.

    • Repeat for the desired number of cycles (typically 3-5).

  • Analysis: After the final thaw, process and analyze the samples.

  • Data Evaluation: The concentrations should be within ±15% of the concentrations of control samples that have not undergone freeze-thaw cycles.

Freeze_Thaw_Stability_Workflow start Spike Plasma Samples freeze1 Freeze at -20°C / -80°C start->freeze1 thaw1 Thaw at Room Temp (Cycle 1) freeze1->thaw1 freeze2 Freeze at -20°C / -80°C thaw1->freeze2 thaw2 Thaw at Room Temp (Cycle 2) freeze2->thaw2 freeze3 Freeze at -20°C / -80°C thaw2->freeze3 thaw3 Thaw at Room Temp (Cycle 3) freeze3->thaw3 analyze Analyze Samples thaw3->analyze compare Compare to Control (No Freeze-Thaw) analyze->compare

Caption: Freeze-Thaw Stability Experimental Workflow.

References

Overcoming ion suppression in regorafenib quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the quantification of regorafenib (B1684635) and its major metabolites (M-2 and M-5) using LC-MS/MS.

Troubleshooting Guides

Issue 1: Low Analyte Signal and Poor Sensitivity for Regorafenib

  • Question: We are experiencing low signal intensity for regorafenib, even at higher concentrations. What are the potential causes and how can we troubleshoot this?

  • Answer: Low signal intensity for regorafenib is a common issue often linked to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[1][2][3] Here are the primary causes and recommended solutions:

    • Inadequate Sample Preparation: The biological matrix (e.g., plasma, serum) contains numerous endogenous components like phospholipids (B1166683), salts, and proteins that can cause significant ion suppression.[4]

      • Solution: Enhance your sample cleanup procedure. While protein precipitation is a quick method, it may not sufficiently remove interfering substances.[4] Consider implementing more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[1][4]

    • Poor Chromatographic Separation: If matrix components co-elute with regorafenib, they will compete for ionization, leading to a suppressed signal.[1][2]

      • Solution: Optimize your chromatographic method to better separate regorafenib from the matrix interferences. This can be achieved by:

        • Adjusting the gradient elution profile.[5]

        • Testing different mobile phase compositions.[6][7]

        • Trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer itself can significantly impact signal intensity.

      • Solution: Infuse a standard solution of regorafenib and optimize MS parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and collision energy to maximize the signal for your specific instrument.

Issue 2: High Variability and Poor Reproducibility in Quality Control (QC) Samples

  • Question: Our quality control (QC) samples for regorafenib analysis are showing high coefficients of variation (%CV) between replicates. What could be causing this inconsistency?

  • Answer: High variability in QC samples is often a result of inconsistent matrix effects across different samples.[8] Here’s how to address this:

    • Inconsistent Sample Preparation: Manual sample preparation can introduce variability.

      • Solution: Automate sample preparation steps where possible. If manual, ensure consistent timing, volumes, and mixing for all samples. Re-evaluate the robustness of your chosen sample preparation method. SPE often provides more consistent results than LLE or protein precipitation.

    • Use of an Inappropriate Internal Standard (IS): If the internal standard does not behave similarly to the analyte, it cannot effectively compensate for variations.

      • Solution: The gold standard is to use a stable isotope-labeled (SIL) internal standard for regorafenib (e.g., regorafenib-d4).[8] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus correcting for variability.[1][8] If a SIL-IS is not available, choose a structural analog that has a similar retention time and ionization efficiency.

    • Matrix-Matched Calibrators: Preparing calibration standards in a solvent or a different matrix than the study samples can lead to inaccuracies.

      • Solution: Always prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank human plasma).[1] This helps to normalize the matrix effects across the entire analytical run.

Frequently Asked Questions (FAQs)

  • Q1: What is ion suppression and why is it a problem in regorafenib quantification?

    • A1: Ion suppression is a matrix effect where molecules co-eluting with the analyte of interest (regorafenib) from the LC column reduce the efficiency of its ionization in the mass spectrometer's source.[1][2] This leads to a lower analyte signal, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative results.[8]

  • Q2: How can I determine if ion suppression is affecting my regorafenib assay?

    • A2: A post-column infusion experiment is a standard method to diagnose ion suppression.[4] This involves infusing a constant flow of a regorafenib standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of regorafenib indicates the presence of co-eluting, suppressing agents.

  • Q3: What are the most common sources of ion suppression in plasma-based assays?

    • A3: In plasma, the most common sources of ion suppression are phospholipids from cell membranes, which tend to elute in the middle of a typical reversed-phase gradient, and salts, which elute in the void volume.[4]

  • Q4: Can changing the ionization polarity help reduce ion suppression?

    • A4: Sometimes, switching from positive to negative ionization mode (or vice-versa) can help, as fewer matrix components may ionize in the chosen polarity, leading to less competition.[2] However, this is dependent on the chemical nature of regorafenib and its ability to be ionized in the selected mode. Both positive and negative ionization methods have been published for regorafenib.[6][7][9][10]

  • Q5: Is sample dilution a viable strategy to overcome ion suppression?

    • A5: Yes, diluting the sample can reduce the concentration of interfering matrix components.[8][11] However, this also dilutes the analyte, so this approach is only feasible if the regorafenib concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., regorafenib-d4).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject onto the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding 100 µL of 4% phosphoric acid in water and the internal standard.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject onto the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Regorafenib Quantification

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 85 - 95%> 90%> 90%
Matrix Effect (%) 75 - 90% (Significant Suppression)85 - 98% (Moderate Suppression)95 - 105% (Minimal Suppression)
Processing Time FastModerateSlow
Cost per Sample LowLowHigh
Selectivity LowModerateHigh

Note: Values are generalized from typical bioanalytical method development and may vary based on the specific protocol and matrix.

Table 2: UPLC-MS/MS Parameters for Regorafenib Analysis

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-3.5 min (30% B)
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Regorafenib: 483.1 > 262.1; M-2: 499.1 > 282.1; M-5: 485.1 > 282.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe lc UPLC Separation (C18 Column) ppt->lc spe->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Processing & Quantification ms->data

Caption: Workflow for Regorafenib Quantification.

troubleshooting_tree start Low Signal or High Variability? check_prep Review Sample Prep start->check_prep Yes check_chrom Optimize Chromatography start->check_chrom Yes check_is Use Stable Isotope IS start->check_is Yes is_ppt Using PPT? check_prep->is_ppt coelution Co-elution with Matrix? check_chrom->coelution is_analog Using Analog IS? check_is->is_analog try_spe Implement SPE or LLE is_ppt->try_spe Yes end Problem Resolved is_ppt->end No try_spe->end adjust_grad Adjust Gradient / Mobile Phase coelution->adjust_grad Yes coelution->end No adjust_grad->end use_sil Switch to SIL-IS is_analog->use_sil Yes is_analog->end No use_sil->end

Caption: Troubleshooting Ion Suppression.

References

Technical Support Center: Optimizing Chromatographic Separation of Regorafenib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of regorafenib (B1684635) and its primary metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating regorafenib and its metabolites?

A1: The most prevalent methods for the separation and quantification of regorafenib and its metabolites are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1][2][3] HPLC with UV detection is also a viable and cost-effective option.[4][5]

Q2: What are the major metabolites of regorafenib that I should be monitoring?

A2: The primary circulating metabolites of regorafenib are regorafenib-N-oxide (M-2) and N-desmethyl-regorafenib-N-oxide (M-5).[5][6][7][8][9] Another metabolite, regorafenib-N-β-glucuronide (M-7 or RG), is also detectable.[6][9]

Q3: What type of columns are typically used for this separation?

A3: Reversed-phase C18 columns are the most frequently reported stationary phases for the separation of regorafenib and its metabolites.[1][2][4][10][11] Specific examples include Waters ACQUITY UPLC BEH C18[1][2] and Capcell PAK MG II columns.[5][7]

Q4: What are the typical mobile phase compositions?

A4: Mobile phases generally consist of a mixture of an aqueous component (often with a pH modifier like formic acid or a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][2][5][7][10][11] The choice between isocratic and gradient elution depends on the complexity of the sample and the required resolution.[1][2][10]

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)

Q: My peaks for regorafenib and its metabolites are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Check Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of the analytes. For amine-containing compounds like regorafenib, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) can improve peak shape by ensuring consistent protonation.[1][2]

  • Column Contamination: Buildup of matrix components from biological samples on the column can lead to peak tailing. Try washing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

  • Column Overload: Injecting too high a concentration of the analytes can lead to peak distortion. Try diluting your sample and reinjecting.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can cause secondary interactions. Using a column with end-capping or a different stationary phase chemistry might be necessary.

Poor Resolution Between Metabolites

Q: I am having trouble separating regorafenib from its M-2 and M-5 metabolites. What adjustments can I make?

A: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.

  • Optimize the Gradient: If you are using gradient elution, try adjusting the gradient slope. A shallower gradient will provide more time for the analytes to separate on the column. For example, a slow ramp from a lower to a higher percentage of the organic solvent can improve resolution.[1][2]

  • Change the Organic Solvent: The choice of organic solvent can influence selectivity. If you are using acetonitrile, consider trying methanol or a mixture of both, as this can alter the elution order and improve separation.[2]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Consider a Different Column: A column with a different particle size (smaller particles generally provide higher efficiency) or a different chemistry might be necessary to achieve the desired separation.

Low Sensitivity or Signal Intensity

Q: The signal for my analytes, particularly the metabolites, is very low. How can I improve the sensitivity of my method?

A: Low sensitivity can be a significant hurdle, especially when dealing with low-abundance metabolites.

  • Optimize Mass Spectrometry Parameters: If using an LC-MS/MS system, ensure that the ionization source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for each analyte's fragmentation are optimized to maximize the signal.

  • Improve Sample Preparation: The efficiency of your sample extraction method is crucial. Protein precipitation is a common and quick method.[4] However, for cleaner samples and potentially better recovery, consider solid-phase extraction (SPE).[5][7]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Check for Matrix Effects: Components from the biological matrix can suppress the ionization of your analytes in the MS source. Evaluate matrix effects by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked matrix sample. If significant suppression is observed, a more thorough sample cleanup or a change in chromatographic conditions may be needed.

Experimental Protocols

Below are summarized methodologies from cited literature for the chromatographic separation of regorafenib and its metabolites.

HPLC-UV Method for Regorafenib
  • Instrumentation: HPLC with UV detection.[4]

  • Column: C18 Ultrabase column.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

    • Solvent B: 0.1% TFA in water.[4]

  • Elution: Gradient elution.[4]

  • Detection: 262 nm.[4]

  • Sample Preparation: Protein precipitation with acetonitrile.[4]

UPLC-MS/MS Method for Regorafenib and Metabolites
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.[1][6]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[1][2]

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.1% formic acid.[1][2]

    • Solvent B: Water with 0.1% formic acid.[1][2]

  • Elution: Gradient elution.[1][2]

  • Flow Rate: 0.40 mL/min.[2]

  • Ionization: Positive ion electrospray ionization (ESI+).[6]

  • Sample Preparation: Protein precipitation.

Quantitative Data Summary

Table 1: HPLC and UPLC Methods for Regorafenib and Metabolites

ParameterHPLC-UV Method[5][7]UPLC-MS/MS Method[6]UPLC-MS/MS Method[1][2]
Column Capcell PAK MG II (250 x 4.6 mm)-Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.5% KH2PO4 (pH 3.5)-Acetonitrile
Mobile Phase B Acetonitrile-Water with 0.1% formic acid
Ratio/Gradient 30:70 (v/v)GradientGradient
Flow Rate 0.5 mL/min-0.4 mL/min
Detection UV at 260 nmMS/MS (Positive ESI)MS/MS
Run Time ~20 min5 min3.0 min

Table 2: Retention Times of Regorafenib and Metabolites (UPLC-MS/MS)

CompoundRetention Time (min)[6]
Regorafenib3.88
M-2 (regorafenib-N-oxide)3.70
M-5 (N-desmethyl-regorafenib-N-oxide)3.88
RG (regorafenib-N-β-glucuronide)3.40

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: A typical experimental workflow for the analysis of regorafenib and its metabolites in plasma.

troubleshooting_peaks cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) ph Incorrect Mobile Phase pH start->ph contamination Column Contamination start->contamination overload Sample Overload start->overload secondary Secondary Interactions start->secondary adjust_ph Adjust pH (e.g., add formic acid) ph->adjust_ph wash_col Wash/Replace Column contamination->wash_col dilute Dilute Sample overload->dilute new_col Use Different Column secondary->new_col

Caption: A troubleshooting decision tree for addressing poor peak shape in chromatographic analysis.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP3A4) cluster_phase2 Phase II Metabolism (UGT1A9) Regorafenib Regorafenib M2 M-2 (Regorafenib-N-oxide) Regorafenib->M2 M7 M-7 (Regorafenib-N-β-glucuronide) Regorafenib->M7 M5 M-5 (N-desmethyl-regorafenib-N-oxide) M2->M5

Caption: Simplified metabolic pathway of regorafenib.[6]

References

Troubleshooting poor peak shape for N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Desmethyl Regorafenib-d3 Analysis

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for basic compounds like this compound. It is typically characterized by an asymmetry factor > 1.2. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The basic amine groups on your analyte can interact with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] This secondary ionic interaction is a common cause of tailing.[4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. Operating near the analyte's pKa can cause peak distortion because both ionized and unionized species will be present.[5][6]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can expose more active silanol sites, worsening the tailing over time.[7][8]

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause band broadening that manifests as tailing.[1]

Q2: My this compound peak is fronting. What are the potential causes?

Peak fronting (asymmetry factor < 0.9) is less common but can indicate specific problems:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing the peak to front.[7][8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will be distorted as it enters the column.[4][7]

  • Column Collapse or Void: A physical void or channel in the column packing material can lead to a non-uniform flow path and result in peak fronting.[7][9] This can happen if the column is exposed to rapid pressure changes or used outside its stable pH range.

Q3: The peak shape is inconsistent between injections. What should I investigate?

Inconsistent peak shape often points to issues with system stability or sample preparation.

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase between injections, especially after a gradient elution or if the mobile phase was changed.

  • Mobile Phase Issues: Check for improper mixing of the mobile phase, precipitation of buffers, or degradation of additives.

  • System Leaks: A leak in the system can cause fluctuating pressure and flow rates, leading to variable retention times and peak shapes.[7]

  • Injector Problems: A faulty injector rotor seal or sample loop can introduce variability.

Troubleshooting Workflow

A systematic approach is crucial for identifying the root cause of poor peak shape. The following workflow guides you from the most common and simple fixes to more complex issues.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Indicates a SYSTEM or PHYSICAL issue. - Check for blocked column frit. - Look for dead volume in fittings/tubing. - Verify injector performance. check_all_peaks->system_issue yes_all_peaks analyte_issue Indicates a CHEMICAL interaction issue. Proceed to Mobile Phase / Column checks. check_all_peaks->analyte_issue no_all_peaks yes_all_peaks YES no_all_peaks NO mobile_phase_check Step 1: Mobile Phase Optimization - Is pH appropriate (e.g., pH 2.5-3.5)? - Is buffer concentration adequate (10-25 mM)? - Is mobile phase freshly prepared? system_issue->mobile_phase_check After fixing system issues, re-evaluate peak shape. analyte_issue->mobile_phase_check mobile_phase_ok Peak Shape Improved? mobile_phase_check->mobile_phase_ok problem_solved Problem Solved. Document changes and continue analysis. mobile_phase_ok->problem_solved yes_mp_ok column_check Step 2: Column Health & Sample - Is the column old or contaminated? - Is sample solvent compatible with mobile phase? - Is injection volume/concentration too high? mobile_phase_ok->column_check no_mp_ok yes_mp_ok YES no_mp_ok NO column_actions Actions: 1. Flush column with strong solvent. 2. Reduce sample concentration (dilute). 3. Match sample solvent to mobile phase. column_check->column_actions column_ok Peak Shape Improved? column_actions->column_ok column_ok->problem_solved yes_col_ok replace_column Step 3: Replace Consumables - Install a new column, preferably one designed for basic compounds. - Replace guard column if used. column_ok->replace_column no_col_ok yes_col_ok YES no_col_ok NO replace_column->problem_solved This usually resolves persistent column-related issues.

Caption: A logical workflow for troubleshooting poor peak shape in chromatography.

Data & Protocols

Summary of Potential Causes and Solutions

The table below summarizes common peak shape problems and actionable solutions.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower mobile phase pH to 2.5-3.5 using an additive like formic acid to protonate silanols.[8]
Column contamination.Flush the column with a strong solvent (e.g., 100% Acetonitrile).
Low buffer concentration.Increase buffer strength (e.g., to 20-25 mM) to maintain consistent pH.
Column degradation.Replace with a new column, ideally one with end-capping or a polar-embedded phase.[1]
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[4]
Column void.Replace the column. Avoid sudden pressure changes.
Split Peaks Partially blocked column frit.Back-flush the column (if permitted by the manufacturer).[10]
pH is too close to analyte's pKa.Adjust mobile phase pH to be at least 1.5-2 units away from the pKa.[5]
Co-elution with an interference.Improve sample cleanup (e.g., using SPE) or adjust chromatographic selectivity.[2]
Typical Experimental Protocol for Regorafenib (B1684635) & Metabolites

This protocol is a starting point based on validated methods for Regorafenib and its metabolites.[11][12][13] Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add the internal standard (this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Conditions

The following table outlines a typical set of parameters for LC-MS/MS analysis.

Parameter Condition
LC System UPLC or HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, < 2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10-20% B, ramp to 90-95% B over 3-5 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 45 °C
Injection Volume 2 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions must be optimized for this compound and other analytes of interest.

Mechanism of Peak Tailing and pH Control

For basic compounds like this compound, interactions with the stationary phase are highly dependent on pH. The following diagram illustrates how adjusting mobile phase pH can mitigate peak tailing.

SilanolInteraction cluster_mid_ph Mid-Range pH (e.g., pH 4-7) cluster_low_ph Low pH (e.g., pH < 3.5) analyte_mid Analyte (Basic) R-NH3+ silanol_mid Silanol Group (Acidic) Si-O- analyte_mid->silanol_mid attraction interaction Strong Ionic Interaction (Secondary Retention) peak_tailing Result: Peak Tailing analyte_low Analyte (Basic) R-NH3+ silanol_low Silanol Group (Protonated) Si-OH analyte_low->silanol_low repulsion / no attraction no_interaction Ionic Interaction Minimized peak_good Result: Good Peak Shape mid_to_low Solution: Lower Mobile Phase pH cluster_low_ph cluster_low_ph cluster_mid_ph cluster_mid_ph

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

References

Technical Support Center: Analysis of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with regorafenib (B1684635). The focus is on managing the impact of co-medications on the accurate analysis of regorafenib and its active metabolites, M-2 and M-5.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of regorafenib in the presence of co-medications.

Question 1: I am observing unexpected variability or lower-than-expected concentrations of regorafenib in my plasma samples. Could a co-administered drug be the cause?

Potential Problem: Co-medications can alter the in-vivo concentration of regorafenib through metabolic interactions, leading to inaccurate pharmacokinetic assessments.

Possible Cause: The co-administered drug may be a strong inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme in regorafenib metabolism.[1][2][3][4] Induction of CYP3A4 accelerates the metabolism of regorafenib, reducing its plasma concentration.[5][6] For example, co-administration with rifampicin, a strong CYP3A4 inducer, can decrease the mean exposure (AUC) of regorafenib by approximately 50%.[5][7]

Suggested Solution:

  • Review Co-Medication Profile: Identify all co-administered drugs and screen for known strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, phenobarbital, and St. John's wort).[5][6]

  • Adjust Dosing or Consider Alternatives: If a strong CYP3A4 inducer is present, consider if an alternative concomitant medication with no or minimal CYP3A4 induction potential can be used.[5]

  • Therapeutic Drug Monitoring (TDM): Implement TDM to measure plasma concentrations of regorafenib and its active metabolites (M-2 and M-5) to ensure they are within the therapeutic window.[8][9]

  • Quantitative Analysis: Utilize a validated bioanalytical method, such as LC-MS/MS, for the simultaneous determination of regorafenib and its metabolites.[8][10]

Question 2: My analytical results show significantly higher concentrations of regorafenib than expected. What could be the issue?

Potential Problem: Elevated plasma concentrations of regorafenib can increase the risk of toxicity. This may be caused by co-medications that inhibit its metabolism.

Possible Cause: The patient may be taking a strong inhibitor of CYP3A4 or UGT1A9, the primary enzymes responsible for metabolizing regorafenib.[1][2][5] Strong CYP3A4 inhibitors (e.g., ketoconazole (B1673606), itraconazole, clarithromycin, grapefruit juice) can increase the mean exposure (AUC) of regorafenib.[2][5] For instance, ketoconazole has been shown to increase the mean AUC of regorafenib by about 33%.[2][5] Strong UGT1A9 inhibitors, such as mefenamic acid, diflunisal, and niflumic acid, can also increase exposure to regorafenib and its metabolites.[5]

Suggested Solution:

  • Identify Inhibitory Co-Medications: Review the patient's medications for any known strong inhibitors of CYP3A4 or UGT1A9.[5]

  • Avoid Co-administration: It is recommended to avoid the concomitant use of strong CYP3A4 or UGT1A9 inhibitors during regorafenib treatment.[5]

  • Dose Adjustment and Monitoring: If co-administration is unavoidable, monitor the patient closely for adverse reactions and consider dose modifications of regorafenib.[11][12] Liver function tests (ALT, AST, bilirubin) should be monitored before starting and regularly during treatment.[6][11]

  • Analytical Method Validation: Ensure your analytical method is validated for selectivity and specificity in the presence of potential co-medications to rule out analytical interference.[10]

Question 3: During my LC-MS/MS analysis, I'm seeing signal suppression or enhancement for regorafenib when analyzing certain patient samples. How can I troubleshoot this?

Potential Problem: Matrix effects, caused by co-eluting compounds from the sample matrix (including co-medications), can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Possible Cause: A co-administered drug or its metabolites may be co-eluting with regorafenib or its internal standard, causing ion suppression or enhancement.

Suggested Solution:

  • Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to achieve chromatographic separation between regorafenib, its metabolites, and any interfering co-medications.[8][13]

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard for regorafenib. This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[10]

  • Sample Preparation: Enhance the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.[13]

  • Matrix Effect Evaluation: Perform a post-column infusion experiment to identify regions of the chromatogram susceptible to matrix effects. Analyze multiple lots of blank plasma to assess the variability of the matrix effect.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways for regorafenib and which enzymes are involved? Regorafenib is primarily metabolized in the liver. The two main pathways are oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation mediated by UDP glucuronosyltransferase 1A9 (UGT1A9).[1][2][3] This metabolism results in two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[1][4]

Q2: How do strong CYP3A4 inducers affect the concentrations of regorafenib and its active metabolites? Strong CYP3A4 inducers, like rifampicin, decrease the plasma concentration (AUC) of regorafenib by about 50%.[5] Interestingly, this can lead to a 3- to 4-fold increase in the mean exposure of the active metabolite M-5, with no significant change in the exposure of metabolite M-2.[5]

Q3: What is the effect of strong CYP3A4 inhibitors on regorafenib and its metabolites? Strong CYP3A4 inhibitors, such as ketoconazole, increase the mean exposure (AUC) of regorafenib by approximately 33% while decreasing the mean exposure of the active metabolites M-2 and M-5 by about 90%.[2][5]

Q4: Can regorafenib itself affect the analysis of other drugs? Yes, regorafenib can inhibit other drug-metabolizing enzymes and transporters. In vitro studies show that regorafenib and its active metabolite M-2 inhibit UGT1A1 and UGT1A9.[5] Regorafenib is also an inhibitor of the transporter proteins BCRP and P-glycoprotein, which can increase the plasma concentrations of co-administered substrates of these transporters, such as rosuvastatin.[2][5]

Q5: Do proton pump inhibitors (PPIs) interact with regorafenib? While changes in gastric pH can affect the absorption of some tyrosine kinase inhibitors, studies have shown that the concomitant use of PPIs with regorafenib does not result in adverse survival or safety outcomes in patients with metastatic colorectal cancer.[15][16][17]

Data Presentation

Table 1: Impact of Co-Medications on Regorafenib Pharmacokinetics

Co-medication ClassExample DrugEffect on RegorafenibEffect on Metabolites (M-2 & M-5)Reference(s)
Strong CYP3A4 Inducer Rifampicin~50% decrease in AUCM-2: No change in AUCM-5: 3- to 4-fold increase in AUC[5][6][7]
Strong CYP3A4 Inhibitor Ketoconazole~33% increase in AUC~90% decrease in AUC for both M-2 and M-5[2][5][7]
BCRP Substrate RosuvastatinRegorafenib affects rosuvastatinRegorafenib affects rosuvastatin[5]

Table 2: Example LC-MS/MS Method Parameters for Regorafenib Analysis

ParameterDescriptionReference(s)
Instrument Triple quadrupole mass spectrometer[10][14]
Ionization Positive electrospray ionization (ESI+)[14]
Sample Preparation Protein precipitation or Solid-Phase Extraction (SPE)[10][13]
Column C18 reverse-phase column[8][9]
Mobile Phase Gradient elution with acetonitrile (B52724) and water (with formic acid)[8]
LLOQ 2.00 - 5 ng/mL in plasma[10][14][18]
Linear Range 2.00 - 2000 µg/L[10]

Visualizations

Regorafenib_Metabolism cluster_metabolism Regorafenib Metabolism cluster_inhibitors Inhibitors (Increase Regorafenib) cluster_inducers Inducers (Decrease Regorafenib) Regorafenib Regorafenib M2 Active Metabolite M-2 (N-oxide) Regorafenib->M2 CYP3A4 M7 Inactive Glucuronide M-7 Regorafenib->M7 UGT1A9 M5 Active Metabolite M-5 (N-oxide, N-desmethyl) M2->M5 Metabolism Ketoconazole Ketoconazole, Itraconazole, etc. Ketoconazole->Regorafenib Inhibits CYP3A4 Mefenamic_Acid Mefenamic Acid, Diflunisal, etc. Mefenamic_Acid->Regorafenib Inhibits UGT1A9 Rifampicin Rifampicin, Carbamazepine, etc. Rifampicin->Regorafenib Induces CYP3A4

Caption: Metabolic pathway of regorafenib and points of co-medication interaction.

Analytical_Workflow Start Plasma Sample with Regorafenib + Co-medication Prep Sample Preparation (e.g., Protein Precipitation or SPE) Start->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Data Review: Check Peak Shape & Retention Time LCMS->Data Interference Interference Suspected? Data->Interference Optimize Optimize Chromatography (e.g., Modify Gradient) Interference->Optimize Yes End No Interference Interference->End No Reanalyze Re-analyze Sample Optimize->Reanalyze Reanalyze->Data Report Report Results End->Report

Caption: Experimental workflow for analyzing regorafenib with potential co-medication interference.

Troubleshooting_Logic Start Inconsistent Regorafenib Analytical Results CheckMethod Is the analytical method validated for selectivity? Start->CheckMethod Validate Perform Selectivity Experiment: Spike blank matrix with co-medication CheckMethod->Validate No CheckCoMeds Review Patient's Co-Medications CheckMethod->CheckCoMeds Yes AnalyticalIssue Results likely reflect an analytical interference issue Validate->AnalyticalIssue IsInteractor Is there a known CYP3A4/UGT1A9 interactor? CheckCoMeds->IsInteractor ClinicalImpact Results likely reflect a clinical Drug-Drug Interaction (DDI) IsInteractor->ClinicalImpact Yes IsInteractor->AnalyticalIssue No End Conclusion ClinicalImpact->End AnalyticalIssue->End

Caption: Logic diagram for troubleshooting inconsistent regorafenib analytical results.

References

Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of regorafenib (B1684635). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of analytical carryover.

Troubleshooting Guide

Carryover, the appearance of an analyte signal in a blank or subsequent sample after the injection of a high-concentration sample, can significantly impact the accuracy and reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and minimizing carryover when analyzing regorafenib.

Issue 1: Unacceptable level of regorafenib detected in blank injections following a high-concentration sample.

Possible Causes and Solutions:

  • Autosampler Contamination: The injection needle, valve, or sample loop may retain residual regorafenib.

    • Solution 1.1: Optimize Wash Solvents. Employ a strong wash solvent capable of fully solubilizing regorafenib. A "strong" wash should be a solvent in which the analyte is highly soluble, often a high percentage of organic solvent. Consider a multi-step wash sequence. For hydrophobic compounds like regorafenib, using an organic solvent as the needle wash can be effective.[1]

    • Solution 1.2: Increase Wash Volume and Contact Time. Ensure the wash volume is sufficient to completely flush the needle and sample loop. Increasing the duration of the wash step can also improve cleaning efficiency.

    • Solution 1.3: Inspect and Maintain Autosampler Components. Worn or dirty rotor seals and stators are common sources of carryover.[2] Regularly inspect and clean or replace these components as part of routine maintenance.[1][2] Poor drainage of the injector valve waste line can also contribute to carryover.[2]

  • LC Column Carryover: Regorafenib may exhibit strong retention on the analytical column, leading to its gradual elution in subsequent runs.

    • Solution 2.1: Implement a High-Organic Column Wash. After the elution of the analyte of interest, incorporate a step in the gradient with a high percentage of organic solvent to "strip" any remaining regorafenib from the column. Some studies have found that cycling between high and low organic mobile phases during the column wash is more effective than a continuous high organic wash.[3]

    • Solution 2.2: Evaluate Column Chemistry. The choice of stationary phase can influence carryover. If carryover persists, consider testing columns with different C18 chemistries or alternative stationary phases that may have less affinity for regorafenib.[4]

    • Solution 2.3: Dedicated Column for High Concentrations. If feasible, use a dedicated analytical column for high-concentration samples (e.g., standards for calibration curves) and a separate column for low-concentration unknown samples.

  • Mobile Phase Contamination: The mobile phase or other system reagents may be contaminated with regorafenib.

    • Solution 3.1: Prepare Fresh Mobile Phase. Always use freshly prepared mobile phases with high-purity, LC-MS grade solvents and additives.

    • Solution 3.2: Differentiate Contamination from Carryover. To distinguish between carryover and contamination, inject a series of blanks. In the case of carryover, the peak area should decrease with each subsequent blank injection. If the peak area remains relatively constant across multiple blanks, it suggests contamination of the mobile phase or system.[2]

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting regorafenib carryover.

Carryover_Troubleshooting start High Regorafenib Signal in Blank wash_optimization Optimize Autosampler Wash: - Stronger Solvent - Increased Volume/Time start->wash_optimization component_check Inspect/Clean/Replace Autosampler Components: - Rotor Seal - Stator - Needle wash_optimization->component_check Issue Persists resolved Carryover Minimized wash_optimization->resolved Issue Resolved column_wash Implement Aggressive Column Wash: - High % Organic - Gradient Cycling component_check->column_wash Issue Persists component_check->resolved Issue Resolved column_eval Evaluate Alternative Column Chemistry column_wash->column_eval Issue Persists column_wash->resolved Issue Resolved system_contamination Investigate System Contamination: - Inject Multiple Blanks - Prepare Fresh Mobile Phase column_eval->system_contamination Issue Persists column_eval->resolved Issue Resolved system_contamination->resolved Issue Resolved

References

Addressing variability in N-Desmethyl Regorafenib-d3 response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Desmethyl Regorafenib-d3 as an internal standard in analytical assays.

Troubleshooting Guide: Addressing Variability in this compound Response

Variability in the response of an internal standard can compromise the accuracy and reliability of analytical data. This guide provides a systematic approach to identifying and resolving common issues encountered with this compound.

Issue 1: Inconsistent or Unstable Internal Standard (IS) Peak Area

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Verify the precision of pipettes and automated liquid handlers.- Ensure complete and consistent vortexing/mixing of samples after adding the IS.- Evaluate the protein precipitation or liquid-liquid extraction steps for consistency. Incomplete precipitation or phase separation can lead to variability.
Autosampler and Injection Issues - Check for air bubbles in the autosampler syringe and lines.- Inspect the injection port and needle for blockages or wear.- Verify the injection volume accuracy and precision.
LC System Variability - Monitor LC pump pressure for fluctuations, which could indicate leaks or pump seal issues.- Ensure the mobile phase is properly degassed to prevent bubble formation.- Check for column degradation or blockage.
Mass Spectrometer Instability - Clean the ion source, including the capillary and skimmer, as contamination can lead to signal drift.- Verify the stability of the spray voltage and nebulizer gas flow.- Check for temperature fluctuations in the MS interface.
IS Stability in Solution - Confirm the stability of this compound in the stock and working solutions under the storage conditions used.[1] Regorafenib (B1684635) and its metabolites have been shown to be stable in plasma at room temperature for at least 24 hours and at ≤ -15°C for at least 18 months.[1]
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Chromatographic Issues - Ensure the column is properly conditioned and has not exceeded its lifetime.- Check for a void at the head of the column.- Optimize the mobile phase composition and pH.
Sample Solvent Mismatch - The solvent used to reconstitute the sample extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Column Contamination - Implement a column washing procedure between batches to remove strongly retained matrix components.
Issue 3: Inaccurate Quantification Despite Seemingly Stable IS Response

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects - Even with a co-eluting deuterated IS, matrix components can cause differential ion suppression or enhancement between the analyte and the IS.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples.
Isotopic Impurity of IS - Verify the isotopic purity of the this compound standard. The presence of unlabeled N-Desmethyl Regorafenib can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
Chemical Impurity of IS - Ensure the chemical purity of the internal standard is high (>99%) to avoid interference from other compounds.
Analyte-IS Co-elution - Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2] Confirm co-elution by overlaying the chromatograms of the analyte and the IS.
Isotope Exchange - Ensure the deuterium (B1214612) labels on the this compound are on stable positions and not prone to back-exchange with protons from the solvent or matrix, which would alter its mass.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS bioanalysis?

A1: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS. This is because they have nearly identical chemical and physical properties to the analyte. They co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.

Q2: What are the key metabolic pathways of Regorafenib that I should be aware of when using this compound?

A2: Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][3] The two major active metabolites are M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl regorafenib-N-oxide).[3] Understanding this pathway is crucial as the presence of these metabolites in patient samples can contribute to the overall matrix complexity.

Q3: What are typical sample preparation techniques for the analysis of Regorafenib and its metabolites in plasma?

A3: Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simple and rapid method. Typically, a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[4][5]

  • Liquid-Liquid Extraction: LLE can provide a cleaner sample extract than PPT. A water-immiscible organic solvent is used to extract the analytes from the aqueous plasma sample.[6]

Q4: What are the recommended storage conditions for plasma samples containing Regorafenib and its metabolites?

A4: Regorafenib and its metabolites M-2 and M-5 have been found to be stable in plasma for at least 24 hours at room temperature and for at least 18 months when stored at or below -15°C.[1]

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for Regorafenib and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Regorafenib483.1270.1
M-2 (Regorafenib-N-oxide)499.1286.1
M-5 (N-Desmethyl-N-oxide Regorafenib)485.1286.1
This compound (IS)471.8-

Note: Specific product ions for this compound will need to be determined during method development.

Table 2: Pharmacokinetic Parameters of Regorafenib and its Active Metabolites in Human Plasma

ParameterRegorafenibM-2M-5
Mean Elimination Half-life (t½) 28 hours (range: 14-58)[1]25 hours (range: 14-32)[1]51 hours (range: 32-70)[1]
Protein Binding 99.5%[1]99.8%99.95%

Table 3: In Vitro Activity of Regorafenib and its Metabolites

KinaseRegorafenib IC₅₀ (nM)M-2 IC₅₀ (nM)M-5 IC₅₀ (nM)
VEGFR1 13--
VEGFR2 4.2--
VEGFR3 46--
PDGFRβ 22--
Kit 7--
RET 1.5--
Raf-1 2.5--
Data from MedChemExpress and APExBIO.[7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolism of Regorafenib in Human Liver Microsomes (HLM)
  • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Regorafenib to the mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with this compound as the internal standard to stop the reaction.

  • Process the samples as described in the plasma sample preparation protocol (steps 3-8).

  • Analyze the samples by LC-MS/MS to determine the rate of Regorafenib metabolism.

Visualizations

Regorafenib_Metabolism Regorafenib Regorafenib M2 M-2 (N-oxide) Regorafenib->M2 CYP3A4 M7 M-7 (N-glucuronide) Regorafenib->M7 UGT1A9 M5 M-5 (N-oxide/N-desmethyl) M2->M5

Caption: Metabolic pathway of Regorafenib.

Troubleshooting_Workflow A Variable IS Response Observed B Check Sample Preparation A->B C Check LC-MS System A->C D Investigate Matrix Effects A->D E Verify IS Purity & Stability A->E F Consistent Pipetting? B->F G Thorough Mixing? B->G H Stable Autosampler Performance? C->H I Consistent LC Pressure? C->I J Clean MS Source? C->J K Post-Extraction Spike Experiment D->K L Check Certificate of Analysis E->L M Assess Back-Exchange Potential E->M

Caption: Troubleshooting workflow for IS variability.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalytical Validation of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of internal standards used in the bioanalytical validation of Regorafenib (B1684635), a multi-kinase inhibitor used in cancer therapy. Accurate quantification of Regorafenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of internal standard is a critical factor in achieving reliable and reproducible results in LC-MS/MS-based bioanalysis.

This document focuses on the performance of N-Desmethyl Regorafenib-d3 and compares it with other commonly used internal standards: a stable isotope-labeled analog of the parent drug (Regorafenib-d3 ) and a structurally related but different drug molecule (Sorafenib ). The information presented is compiled from various scientific publications and provides a basis for selecting the most appropriate internal standard for your specific bioanalytical needs.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus compensating for variability. Here, we compare the key validation parameters for bioanalytical methods using this compound, Regorafenib-d3, and Sorafenib as internal standards.

Validation ParameterThis compound (Expected)Regorafenib-d3[1]Sorafenib[2]
Linearity (Correlation Coefficient, r²) ≥0.990.9992-0.9994>0.995
Lower Limit of Quantification (LLOQ) Dependent on method sensitivity10 ng/mL0.5 ppb (ng/mL)
Precision (%RSD/CV) <15%Intra-day & Inter-day CVs not explicitly stated, but method validated as per guidelines<10%
Accuracy (%Bias) Within ±15% of nominal valuesWithin ±15% (±20% at LLOQ)Within acceptable range of 80–125% for bioequivalence
Recovery (%) High and consistent71.40%>85%
Matrix Effect Minimal and compensatedNot explicitly stated, but method validatedIon suppression/enhancement <15%

Note: The data for this compound is based on the expected performance of a stable isotope-labeled metabolite internal standard, as specific published validation data was not available at the time of this guide's creation. The performance of such standards typically mirrors that of the analyte, providing excellent compensation for matrix effects and variability in extraction.

Signaling Pathway of Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.

G cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases cluster_effects Cellular Effects VEGFR VEGFR 1-3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-β PDGFR->Angiogenesis FGFR FGFR1 FGFR->Angiogenesis KIT KIT Proliferation Tumor Cell Proliferation KIT->Proliferation RET RET RET->Proliferation TIE2 TIE2 TIE2->Angiogenesis BRAF BRAF BRAF->Proliferation RAF1 RAF-1 RAF1->Proliferation Metastasis Metastasis Angiogenesis->Metastasis Proliferation->Metastasis Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->TIE2 Regorafenib->BRAF Regorafenib->RAF1

Caption: Regorafenib's mechanism of action.

Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines a typical workflow for the validation of a bioanalytical method for Regorafenib.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample Collection Spike Spiking with Regorafenib & Internal Standard Plasma->Spike Extraction Protein Precipitation / Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy & Precision Detection->Accuracy Recovery Recovery & Matrix Effect Detection->Recovery Stability Stability Studies Detection->Stability

Caption: Bioanalytical method validation workflow.

Experimental Protocols

Below are generalized experimental protocols for the quantification of Regorafenib in plasma using LC-MS/MS. These protocols are based on methodologies described in the cited literature and should be optimized for specific laboratory conditions.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound, Regorafenib-d3, or Sorafenib).

  • Add 300 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Regorafenib: The specific precursor to product ion transition should be optimized. For example, m/z 483.1 → 270.1.

    • This compound: The transition will be specific to this molecule and its deuteration.

    • Regorafenib-d3: The precursor ion will be shifted by the mass of the isotopes (e.g., m/z 486.1). The product ion may or may not be shifted depending on the location of the label.

    • Sorafenib: A different transition will be used (e.g., m/z 465.1 → 252.1).

  • Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Regorafenib.

  • This compound and Regorafenib-d3 , as stable isotope-labeled internal standards, are theoretically the most suitable choices. They co-elute with the analyte and exhibit very similar ionization and fragmentation behavior, providing the best compensation for matrix effects and other sources of variability. The use of a deuterated metabolite like this compound can be particularly advantageous if the metabolism of the parent drug is a concern during sample handling and analysis.

  • Sorafenib , while a different chemical entity, has shown to be an effective internal standard due to its structural similarity and comparable extraction and chromatographic properties to Regorafenib.[2] It offers a more cost-effective alternative to stable isotope-labeled standards.

Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, cost considerations, and the availability of the reference materials. Regardless of the choice, a thorough method validation according to regulatory guidelines is essential to ensure the quality and reliability of the bioanalytical data.

References

A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The U.S. Food and Drug Administration (FDA) places significant emphasis on the appropriate use of internal standards (IS) in bioanalytical methods to ensure the reliability and reproducibility of data submitted for regulatory review. An internal standard, a compound of known concentration added to all samples, is crucial for correcting variability during sample processing and analysis. The selection of a suitable internal standard is a pivotal decision in method development, directly influencing the accuracy and precision of analytical data.[1]

This guide provides a comparative overview of different internal standard strategies, supported by experimental data and detailed protocols, to assist researchers in making informed decisions that align with current FDA guidelines, which are harmonized with the International Council for Harmonisation (ICH) M10 guideline.[2][3]

Core Principles of Internal Standard Use

The fundamental role of an internal standard is to compensate for variability in a bioanalytical workflow.[4] Sources of this variability can include inconsistencies in sample preparation, injection volume, and instrument response, as well as matrix effects.[4] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing, unless its absence can be justified.[5]

The FDA and the broader scientific community widely regard stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] When a SIL-IS is unavailable, a structural analog may be used.[3]

Comparison of Internal Standard Strategies: SIL vs. Structural Analog

The choice between a stable isotope-labeled (SIL) internal standard and a structural analog has significant implications for method performance. While SIL internal standards are preferred, a thorough understanding of the advantages and limitations of both is essential.

FeatureStable Isotope-Labeled (SIL) Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.[6]Similar, but not identical, to the analyte.[6]
Chromatographic Behavior Typically co-elutes with the analyte.[6]Elutes close to the analyte but may have a different retention time.[6]
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement as it experiences the same matrix effects as the analyte.[6]Variable. May not fully compensate for matrix effects if its ionization efficiency is affected differently by the matrix than the analyte.[6]
Recovery & Sample Processing Excellent. Tracks the analyte throughout the entire sample preparation process, compensating for losses during extraction and handling.[6]Good to Variable. The degree of compensation depends on the similarity of its extraction and handling properties to the analyte.[6]
Accuracy & Precision Generally provides higher accuracy and precision due to superior compensation for variability.[6]Can provide acceptable accuracy and precision but may be less robust than a SIL-IS.[6]
Potential Issues Isotopic crosstalk with the analyte if the mass difference is insufficient; potential for isotopic exchange; can mask underlying assay problems.[6]Differences in physicochemical properties can lead to differential extraction, chromatography, and ionization, resulting in inadequate compensation for variability.[6]
Availability & Cost Often requires custom synthesis, which can be expensive and time-consuming.[6]Generally more readily available and less expensive.[6]
FDA Preference Generally preferred, especially for LC-MS/MS assays.[6]Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[6]

Quantitative Performance Data

The following table summarizes typical experimental data comparing the performance of a SIL-IS versus a structural analog IS in a bioanalytical method validation.

Validation ParameterAcceptance Criteria (FDA/ICH M10)Typical SIL-IS PerformanceTypical Structural Analog IS Performance
Inter-run Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-2.5% to +3.8%-12.0% to +14.5%
Inter-run Precision (%CV) ≤15% (≤20% at LLOQ)≤ 5.0%≤ 12.0%
Matrix Factor %CV ≤15%4.5%18.2% (May fail acceptance)
Recovery Reproducibility (%CV) Should be consistent3.8%14.5%
Incurred Sample Reanalysis (ISR) ≥67% of samples within ±20% of the mean95-100%70-85%

Experimental Protocols

Detailed methodologies for key experiments are crucial for validating the chosen internal standard.

Protocol 1: Internal Standard Suitability and Interference Check

Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.

Methodology:

  • Prepare Samples:

    • Obtain blank biological matrix from at least six different sources.

    • Prepare a "zero sample" by spiking the blank matrix with only the internal standard at its working concentration.

    • Prepare a Lower Limit of Quantitation (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

    • Prepare an Upper Limit of Quantitation (ULOQ) sample by spiking the blank matrix with the analyte at the ULOQ concentration without the internal standard.

  • Analysis: Analyze the samples according to the established bioanalytical method.

  • Acceptance Criteria:

    • The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[3]

    • The response of any interfering peak at the retention time of the internal standard in the ULOQ sample should be less than 5% of the internal standard response in the LLOQ sample.[3]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare Samples:

    • Obtain blank biological matrix from at least six different sources.

    • Prepare two sets of samples at low and high QC concentrations:

      • Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at the low and high QC concentrations.

      • Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same low and high QC concentrations.

  • Analysis: Analyze both sets of samples.

  • Calculations:

    • Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

    • Calculate the IS-normalized matrix factor.

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors calculated from the six lots of matrix should not be greater than 15%.[6]

Protocol 3: Internal Standard Stability Assessment

Objective: To demonstrate the stability of the internal standard under various storage and handling conditions.

Methodology:

  • Stock Solution Stability:

    • Prepare a stock solution of the internal standard in a suitable solvent.

    • Store the solution under the intended storage conditions (e.g., refrigerated at 2-8°C).

    • Periodically analyze the stored solution and compare the response to a freshly prepared solution.

    • Acceptance Criteria: The response of the stored solution should be within ±10% of the fresh solution.[6]

  • Bench-Top Stability in Matrix:

    • Spike blank biological matrix with the internal standard.

    • Leave the samples at room temperature for a period that mimics the expected sample handling time (e.g., 4, 8, and 24 hours).

    • Analyze the samples and compare the response to freshly prepared samples.

    • Acceptance Criteria: The mean response should be within ±15% of the nominal response.[6]

  • Freeze-Thaw Stability in Matrix:

    • Spike blank biological matrix with the internal standard.

    • Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -70°C and thaw at room temperature).

    • Analyze the samples and compare the response to freshly prepared samples that have not undergone freeze-thaw cycles.

    • Acceptance Criteria: The mean response should be within ±15% of the nominal response.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz can help clarify complex processes in bioanalysis.

Internal_Standard_Selection start Start: IS Selection decision1 Is a Stable Isotope-Labeled (SIL) IS available? start->decision1 process1 Select SIL-IS decision1->process1 Yes decision2 Is a suitable structural analog available? decision1->decision2 No end_node Proceed to Method Validation process1->end_node process2 Select Structural Analog IS decision2->process2 Yes process3 Consider alternative analytical approaches (e.g., standard addition) or justify absence of IS decision2->process3 No process2->end_node process3->end_node

Caption: Decision tree for internal standard selection.

IS_Validation_Workflow start Start: IS Validation step1 Interference Check (Analyte & IS) start->step1 step2 Evaluate Matrix Effects (6+ matrix lots) step1->step2 step3 Assess Stability (Stock, Bench-top, Freeze-Thaw) step2->step3 decision All criteria met? step3->decision pass IS Validated decision->pass Yes fail Re-evaluate IS selection or optimize method decision->fail No end_node End pass->end_node fail->start

Caption: Experimental workflow for internal standard validation.

IS_Variability_Investigation start Monitor IS Response in Each Run decision1 Is IS response in study samples similar to CAL/QC samples? start->decision1 pass Data Acceptable No further action needed decision1->pass Yes investigate Investigate Root Cause decision1->investigate No cause1 Human Error (e.g., pipetting) investigate->cause1 cause2 Instrumental Issue (e.g., injector) investigate->cause2 cause3 Matrix Effects (different from CAL/QC) investigate->cause3 action Reanalyze Affected Samples cause1->action cause2->action cause3->action

Caption: Logical workflow for investigating IS response variability.

References

Cross-Validation of Analytical Methods for N-Desmethyl Regorafenib-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance characteristics for bioanalytical methods used in the quantification of N-Desmethyl Regorafenib (B1684635), with a focus on the principles of cross-validation when using its deuterated internal standard, N-Desmethyl Regorafenib-d3. The data presented herein is compiled from various validated LC-MS/MS methods to offer a comparative overview for laboratories involved in pharmacokinetic and toxicokinetic studies.

Comparative Analysis of LC-MS/MS Method Performance

The following tables summarize typical performance characteristics of validated LC-MS/MS methods for the analysis of Regorafenib and its metabolites, which are indicative of the expected performance for methods analyzing N-Desmethyl Regorafenib. Cross-validation would aim to demonstrate consistency between two or more validated methods.

Table 1: Comparison of Liquid Chromatography and Mass Spectrometry Parameters

ParameterMethod AMethod BMethod C
Chromatography
ColumnHypersil Gold®Synergi Fusion RPACE C18
Mobile Phase A10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid10 mM ammonium acetate (B1210297) with 0.1% formic acid2mM ammonium formate in water
Mobile Phase BAcetonitrile with 0.1% formic acidMethanol:isopropanol (90:10, v/v) with 0.1% formic acidAcetonitrile
Flow Rate0.3 mL/minNot SpecifiedNot Specified
Run TimeNot Specified7 min4.5 min
Mass Spectrometry
Ionization ModePositive ESINegative ESIPositive ESI (Turbo Ion Spray)
InstrumentTriple QuadrupoleAPI 4000QT Triple QuadrupoleNot Specified
Monitored TransitionsTwo (Quantification & Confirmation)Two (Quantification & Confirmation)MRM

This table is a composite based on similar methodologies described in the literature.[1][2][3][4][5]

Table 2: Comparison of Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range (ng/mL) 50 - 500030 - 4000 (metabolites)10 - 25000
Correlation Coefficient (r²) ≥ 0.998≥ 0.9980.9992 - 0.9994
Precision (CV%) 2.4 - 10.2% (Intra- & Inter-day)≤ 7.2% (Intra- & Inter-day)Not Specified
Accuracy (%) 91.0 - 111.7%89.4 - 108.8%Within ±15% (±20% at LLOQ)
Recovery (%) Not Specified≥ 85.5%76.64% (Analyte), 71.40% (IS)
Lower Limit of Quantification (LLOQ) (ng/mL) 503010

This table summarizes performance data from various validated methods for Regorafenib and its metabolites.[1][2][3][4][5]

Experimental Protocols

A cross-validation of analytical methods is crucial when data from different laboratories or different validated methods are to be combined or compared.[6][7][8][9] The objective is to assess the potential bias between the methods.

Detailed Protocol for Cross-Validation of Two LC-MS/MS Methods

This protocol outlines the steps for a cross-validation between a reference (original) method and a comparator (new or modified) method for the quantification of N-Desmethyl Regorafenib using this compound as the internal standard.

1. Preparation of Quality Control (QC) Samples:

  • Prepare a set of QC samples in the same biological matrix as the study samples.

  • QC concentrations should span the calibration curve range (low, medium, and high).

  • A minimum of three concentrations should be used.

2. Analysis of QC Samples:

  • Analyze a minimum of six replicates of each QC concentration with both the reference and comparator methods.

  • The analysis should be performed on the same day if possible to minimize temporal variability.

3. Data Evaluation:

  • Calculate the mean concentration and its precision (CV%) for each QC level for both methods.

  • The acceptance criteria for precision for each method should be within ±15% (or ±20% for LLOQ).

  • The accuracy of each method should be within 85-115% (80-120% for LLOQ).

4. Assessment of Bias:

  • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the following formula:

5. Incurred Sample Reanalysis (ISR) - Optional but Recommended:

  • Analyze a subset of study samples (if available) with both methods to assess agreement in a real-world scenario.

  • The difference in results between the two methods for each sample should be within ±20% for at least two-thirds of the reanalyzed samples.

Visualizations

Signaling Pathway of Regorafenib

Regorafenib is a multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.

Regorafenib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis FGFR FGFR FGFR->Angiogenesis KIT KIT Proliferation Cell Proliferation KIT->Proliferation Survival Cell Survival KIT->Survival RET RET RET->Proliferation RET->Survival RAF RAF RAF->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET Regorafenib->RAF

Caption: Regorafenib inhibits multiple kinases involved in tumor growth and blood supply.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates the logical flow of a bioanalytical method cross-validation study.

Cross_Validation_Workflow Start Start: Define Need for Cross-Validation Prep_QCs Prepare QC Samples (Low, Medium, High) Start->Prep_QCs Analyze_Ref Analyze QCs with Reference Method Prep_QCs->Analyze_Ref Analyze_Comp Analyze QCs with Comparator Method Prep_QCs->Analyze_Comp Data_Eval_Ref Evaluate Reference Method Data (Precision, Accuracy) Analyze_Ref->Data_Eval_Ref Data_Eval_Comp Evaluate Comparator Method Data (Precision, Accuracy) Analyze_Comp->Data_Eval_Comp Assess_Bias Assess Bias Between Methods (% Difference) Data_Eval_Ref->Assess_Bias Data_Eval_Comp->Assess_Bias Decision Acceptance Criteria Met? Assess_Bias->Decision Success Cross-Validation Successful Decision->Success Yes Fail Investigate Discrepancies Decision->Fail No End End Success->End Fail->Start Re-evaluate

References

A Comparative Guide to the Bioanalytical Quantification of Regorafenib and its Metabolite N-Desmethyl Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents and their metabolites is paramount for successful drug development and clinical monitoring. This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the multi-kinase inhibitor regorafenib (B1684635) and its active metabolite, N-desmethyl regorafenib. The focus is on providing a clear overview of method performance, with a particular interest in the application of stable isotope-labeled internal standards, such as deuterated analogs, to ensure the highest fidelity in quantification.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of regorafenib and N-desmethyl regorafenib in biological matrices. These methods are essential for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Regorafenib Quantification
Internal StandardLower Limit of Quantification (LLOQ) (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
D3-Regorafenib5050 - 8000< 11.5< 11.589 - 107
Regorafenib-13CD31010 - 25000< 15< 1585 - 115
Sorafenib0.50.5 - 40 (ppb)< 10< 10Not Specified
Gilteritinib44 - 10002.5 - 6.64.0 - 11.185 - 115
Table 2: Performance Characteristics of LC-MS/MS Methods for N-Desmethyl Regorafenib Quantification
Internal StandardLower Limit of Quantification (LLOQ) (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
D3-Regorafenib12.512.5 - 1000< 11.5< 11.589 - 107
Not Specified55 - 10002.59 - 6.823.97 - 11.394.5 - 111[1][2]

Experimental Protocols

The following sections detail representative experimental protocols for the quantification of regorafenib and its metabolites using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting regorafenib and its metabolites from plasma is protein precipitation.

  • To 50 µL of plasma sample, add 100 µL of an internal standard spiking solution (e.g., D3-regorafenib in methanol).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C18, Synergi Fusion RP).

  • Mobile Phase: A gradient elution is commonly employed with:

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.

  • Column Temperature: Maintained at around 40°C.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for regorafenib, N-desmethyl regorafenib, and the internal standard are monitored.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a typical experimental workflow for the quantification of regorafenib and N-desmethyl regorafenib in plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (e.g., D3-Regorafenib) plasma->is_spike precipitation Protein Precipitation (e.g., with Acetonitrile/Methanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification results Concentration Results quantification->results

Caption: Bioanalytical workflow for regorafenib quantification.

Signaling Pathways and Logical Relationships

The metabolism of regorafenib to N-desmethyl regorafenib is a key consideration in its pharmacological profile. The following diagram illustrates this metabolic relationship.

metabolic_pathway regorafenib Regorafenib n_desmethyl N-Desmethyl Regorafenib (M-5) regorafenib->n_desmethyl Metabolism cyp3a4 CYP3A4 cyp3a4->regorafenib Catalyzes

Caption: Metabolic conversion of regorafenib.

References

A Comparative Guide to Internal Standards for Regorafenib Bioanalysis: Focus on Linearity and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of internal standards used in the bioanalytical quantification of Regorafenib (B1684635) and its metabolites, with a specific focus on linearity and recovery studies. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we compare the performance of a stable isotope-labeled (SIL) internal standard, N-Desmethyl Regorafenib-d3, with commonly used analog internal standards like Sorafenib (B1663141).

Performance Comparison: Linearity and Recovery

The ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1]

The following tables summarize linearity and recovery data from various studies that have validated methods for Regorafenib and its metabolites. While direct head-to-head comparative studies are not available in published literature, this compilation provides insights into the performance of different internal standards under validated bioanalytical methods.

Table 1: Linearity of Analytical Methods for Regorafenib and its Metabolites Using Different Internal Standards

Analyte(s)Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Regorafenib, Regorafenib-N-oxide (M2), N-desmethyl-regorafenib-N-oxide (M5)Regorafenib-¹³CD₃ and Regorafenib-N-oxide-¹³CD₃5 - 1,000≥ 0.99[2][3]
RegorafenibSorafenib25 - 25,000> 0.99 (double logarithmic)[4]
Regorafenib and its metabolites M2 and M5; Sorafenib and its N-oxide metaboliteTwo unspecified internal standards50 - 5,000 (Regorafenib & metabolites) 80 - 5,000 (Sorafenib & metabolite)Not specified, fitted to a 1/x weighted linear regression model[5][6]
RegorafenibSorafenib0.5 - 40 ppb> 0.99[7]
Regorafenib MonohydrateUnspecified10 - 25,0000.9992 - 0.9994[8]

Table 2: Recovery of Regorafenib and Internal Standards from Human Plasma

AnalyteInternal StandardRecovery (%)Reference
Regorafenib and its metabolitesNot explicitly stated for IS>90% for all analytes[2]
Regorafenib MonohydrateUnspecified76.64[8]
UnspecifiedUnspecified71.40[8]
RegorafenibSorafenib>85%[7]
UnspecifiedSorafenib>85%[7]

Experimental Protocols

The following are generalized experimental protocols for linearity and recovery studies based on guidelines from regulatory bodies like the FDA and methodologies reported in the literature.[9][10][11]

Linearity Study Protocol
  • Preparation of Stock and Working Solutions: Prepare a stock solution of the analyte (e.g., N-Desmethyl Regorafenib) and the internal standard (e.g., this compound or Sorafenib) in a suitable organic solvent. From these, prepare a series of working solutions of the analyte at different concentrations.

  • Preparation of Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of calibration standards. A minimum of six to eight non-zero concentrations is recommended to cover the expected range of the study samples.

  • Sample Preparation: Add a fixed concentration of the internal standard to all calibration standards, quality control (QC) samples, and study samples. Extract the analytes and the internal standard using an appropriate technique (e.g., protein precipitation or liquid-liquid extraction).[8]

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[2][3] The deviation of back-calculated concentrations should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[12]

Recovery Study Protocol
  • Sample Set Preparation:

    • Set A: Prepare spiked samples by adding the analyte and the internal standard to the biological matrix before the extraction process.

    • Set B: Prepare blank matrix samples and perform the extraction. Then, spike the extracted blank matrix with the analyte and internal standard. This set represents 100% recovery.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation: Calculate the recovery by comparing the mean peak area of the analyte in Set A to that in Set B at low, medium, and high concentration levels.

    Recovery (%) = (Mean peak area of extracted samples / Mean peak area of post-extraction spiked samples) x 100

    While 100% recovery is not required, it should be consistent and reproducible.[10]

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Linearity and Recovery Studies

G cluster_prep Preparation cluster_linearity Linearity Study cluster_recovery Recovery Study cluster_analysis Analysis & Evaluation stock Stock Solutions (Analyte & IS) working Working Solutions (Analyte) stock->working set_a Set A: Pre-Extraction Spike (Analyte & IS in Matrix) stock->set_a set_b Set B: Post-Extraction Spike (Analyte & IS in Extracted Blank) stock->set_b cal_standards Prepare Calibration Standards (Spike Blank Matrix) working->cal_standards proc_cal Add IS & Extract cal_standards->proc_cal lcms LC-MS/MS Analysis proc_cal->lcms Linearity Samples extract_a Extract Set A set_a->extract_a set_b->lcms Recovery Set B extract_a->lcms Recovery Set A eval_lin Evaluate Linearity (r² ≥ 0.99) lcms->eval_lin eval_rec Calculate Recovery (Consistent & Reproducible) lcms->eval_rec

Caption: Workflow for Bioanalytical Linearity and Recovery Studies.

Regorafenib Signaling Pathway Inhibition

Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis.[13][14] This includes key receptor tyrosine kinases like VEGFR, PDGFR, and FGFR.[13][14]

G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Processes VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK VEGFR->RAS_RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF PI3K_AKT PI3K/AKT PDGFR->PI3K_AKT Proliferation Cell Proliferation PDGFR->Proliferation FGFR FGFR FGFR->RAS_RAF FGFR->Angiogenesis KIT KIT KIT->RAS_RAF KIT->PI3K_AKT Survival Cell Survival KIT->Survival RET RET RET->RAS_RAF RET->Proliferation RAS_RAF->Proliferation PI3K_AKT->Survival Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->FGFR Regorafenib->KIT Regorafenib->RET

Caption: Regorafenib's Inhibition of Key Signaling Pathways in Cancer.

References

A Comparative Guide to Incurred Sample Reanalysis in Regorafenib Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies used in pharmacokinetic (PK) studies of regorafenib (B1684635), with a special focus on the critical process of Incurred Sample Reanalysis (ISR). Ensuring the reliability and reproducibility of bioanalytical data is paramount in drug development, and ISR serves as a key validation step. This document outlines the experimental protocols, presents comparative data on different analytical techniques, and visualizes the essential workflows involved in regorafenib bioanalysis.

Incurred Sample Reanalysis (ISR): Ensuring Data Integrity

Incurred Sample Reanalysis is a fundamental procedure in the validation of bioanalytical methods. It involves re-analyzing a subset of study samples from subjects to confirm the original analytical results. This process is crucial for identifying potential issues related to sample integrity, matrix effects, and method performance that may not be apparent during pre-study validation with spiked quality control (QC) samples. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR to ensure the reliability of pharmacokinetic data submitted for drug approval.[1][2]

A bioequivalence study of two oral formulations of regorafenib in healthy Chinese volunteers under fasting and fed conditions reported that the incurred sample reanalysis indicated that the LC-MS/MS method used was reproducible.[3] However, specific quantitative data from the ISR was not provided in the publication.

Comparison of Bioanalytical Methods for Regorafenib

The primary method for the quantification of regorafenib and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible Spectrophotometry have also been developed and validated. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

ParameterLC-MS/MSHPLC-UVUV-Visible Spectrophotometry
Principle Separation by chromatography followed by mass-based detection of parent and fragment ions.Separation by chromatography followed by detection based on UV absorbance.Measurement of UV absorbance of the drug molecule in a solution.
Selectivity Very HighModerate to HighLow
Sensitivity (LLOQ) ~0.5 - 5 ng/mL[4][5]~10 ng/mL[6][7]~110 ng/mL[8]
Linearity Range Wide (e.g., 0.5 - 40 ng/mL, 5 - 1000 ng/mL)[4][5]Moderate (e.g., 10 - 10,000 ng/mL)[6][7]Narrow (e.g., 0.5 - 25 µg/mL)[8]
Precision (%CV) Typically < 15%Typically < 15%[6][7]Typically < 2%
Accuracy (%Bias) Typically within ±15%Typically within ±15%[6][7]Not always reported for biological matrices
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction.Solid-phase extraction or protein precipitation.[6][7]Simple dilution.[8]
Throughput HighModerateHigh
Cost HighModerateLow
Application in PK Studies Gold standard for regulatory submissions.Suitable for therapeutic drug monitoring and preclinical studies where high sensitivity is not critical.[9]Primarily for in vitro dissolution and formulation assays, limited use in biological matrices due to low selectivity.[10]

Experimental Protocols

LC-MS/MS Method for Regorafenib in Human Plasma

This protocol is a generalized representation based on several published methods.[3][4][11]

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard (e.g., Sorafenib or isotopically labeled regorafenib).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Specific precursor-to-product ion transitions for regorafenib and the internal standard are monitored.

d. Incurred Sample Reanalysis Protocol:

  • Select a subset of study samples (typically 5-10% of the total number of samples).

  • The selection should cover the Cmax and the terminal elimination phase of the drug.

  • Re-analyze the selected samples in a separate analytical run.

  • The results of the re-analysis are compared to the original results.

  • Acceptance Criteria: For small molecules like regorafenib, at least 67% of the re-analyzed samples should have a percentage difference between the original and re-analyzed values within ±20% of their mean.[1][2]

HPLC-UV Method for Regorafenib in Human Plasma

This protocol is based on a published method for the simultaneous quantification of regorafenib and its metabolites.[6][7]

a. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load 100 µL of plasma sample containing an internal standard (e.g., sorafenib).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Capcell PAK MG II).

  • Mobile Phase: A mixture of 0.5% KH2PO4 (pH 3.5) and acetonitrile (30:70, v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 260 nm.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the experimental workflow for incurred sample reanalysis and the signaling pathway of regorafenib.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis SampleCollection Sample Collection (Plasma) InitialAnalysis Initial Bioanalysis (LC-MS/MS) SampleCollection->InitialAnalysis PK_Data Pharmacokinetic Data Generation InitialAnalysis->PK_Data SampleSelection Sample Selection (5-10% of total) InitialAnalysis->SampleSelection Reanalysis Sample Reanalysis (Separate Run) SampleSelection->Reanalysis Comparison Data Comparison (% Difference) Reanalysis->Comparison Acceptance Acceptance Criteria (≥67% within ±20%) Comparison->Acceptance Acceptance->PK_Data Passes Investigation Investigation of Failure Acceptance->Investigation Fails

Caption: Workflow of Incurred Sample Reanalysis (ISR) in a pharmacokinetic study.

Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stromal Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits PDGFR PDGFR Regorafenib->PDGFR inhibits FGFR FGFR Regorafenib->FGFR inhibits TIE2 TIE2 Regorafenib->TIE2 inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits RAF RAF Regorafenib->RAF inhibits PDGFRb PDGFR-β Regorafenib->PDGFRb inhibits FGFR_stromal FGFR Regorafenib->FGFR_stromal inhibits TumorGrowth Tumor Growth, Metastasis, Angiogenesis VEGFR->TumorGrowth PDGFR->TumorGrowth FGFR->TumorGrowth TIE2->TumorGrowth KIT->TumorGrowth RET->TumorGrowth RAF->TumorGrowth PDGFRb->TumorGrowth FGFR_stromal->TumorGrowth

Caption: Signaling pathways inhibited by regorafenib.

Conclusion

References

A Comparative Guide to Bioanalytical Methods for Regorafenib Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of regorafenib (B1684635) in biological matrices, primarily human plasma. The data presented is compiled from published single-laboratory validation studies to offer a comprehensive overview for researchers involved in pharmacokinetic analysis, bioequivalence studies, and clinical trial monitoring of regorafenib. While a formal inter-laboratory comparison study is not publicly available, this guide serves as a valuable resource for evaluating and selecting appropriate methodologies.

Executive Summary

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers.[1] Accurate and precise quantification of regorafenib in biological fluids is essential for pharmacokinetic and bioequivalence studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of regorafenib due to its high sensitivity and selectivity.[1] This guide summarizes and compares key parameters from several published LC-MS/MS methods, highlighting differences in sample preparation, chromatographic conditions, and validation outcomes.

Data Presentation: Comparison of Validated Bioanalytical Methods

The following tables provide a summary of the methodologies and performance characteristics of different validated bioanalytical methods for regorafenib.

Table 1: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Biological Matrix Human Plasma (K3EDTA)[2]Human Plasma[1]Mouse Plasma[3]
Sample Preparation Liquid-Liquid Extraction (LLE)[2]Protein Precipitation[1]Protein Precipitation[4]
Internal Standard (IS) Not SpecifiedSorafenib[1]Not Specified[4]
Chromatography Reverse Phase LC[2]LC-MS/MS[1]Liquid Chromatography[3]
Column ACE C18 (100mm × 4.6mm, 5µm)[2]Not SpecifiedNot Specified
Mobile Phase 2mM ammonium (B1175870) formate (B1220265) in water: Acetonitrile (B52724) (30:70% v/v)[2]Not SpecifiedNot Specified
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Run Time 4.5 minutes[2]Not SpecifiedNot Specified

Table 2: Mass Spectrometry and Validation Parameters

ParameterMethod 1Method 2Method 3
Ionization Mode Positive Ion Mode (Turbo Ion Spray)[2]Not SpecifiedPositive Electrospray Ionization[3]
Detection Mode Multiple Reaction Monitoring (MRM)[2]Not SpecifiedSelected Reaction Monitoring[3]
Linearity Range 10 - 25000 ng/mL[2]0.5–40 ppb[5]5 – 1,000 ng/mL[4]
Correlation Coefficient (r²) 0.9992-0.9994[2]≥0.99[3]Not Specified
Lower Limit of Quantification (LLOQ) 10 ng/mL[2]Not Specified5 ng/mL[3][4]
Accuracy (%) Within ±15% (±20% at LLOQ)[6]94.5-111%[3]Not Specified
Precision (%RSD) Not Specified< 10%[5]Within-day: 2.59-6.82%, Between-day: 3.97-11.3%[3]
Recovery (%) 76.64% (Analyte), 71.40% (ISTD)[2]Not SpecifiedNot Specified

Experimental Protocols

Below are generalized experimental protocols based on the reviewed literature. For specific details, please refer to the cited publications.

Sample Preparation: Liquid-Liquid Extraction (LLE)[2]
  • To 100 µL of plasma sample, add 50 µL of internal standard solution.

  • Add 200 µL of 2mM Ammonium Formate in water as an extraction buffer.

  • Add 2.5 mL of Methyl Tert-Butyl Ether as the extraction solvent.

  • Vortex for 20 minutes at 50 rpm.

  • Centrifuge at 4000 rpm for 5 minutes at 10 ± 2°C.

  • The supernatant is then processed for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation[7]
  • To a plasma sample, add an appropriate volume of acetonitrile containing the internal standard (e.g., sorafenib).

  • Vortex to mix and precipitate the proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Dilute the resulting supernatant with a methanol/water mixture.

  • Inject the diluted extract into the LC-MS/MS system.

LC-MS/MS Analysis[2][3]
  • Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. An isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used for elution.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode is commonly used. The analytes are detected using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for optimal selectivity and sensitivity.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or PPT) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation ionization ESI separation->ionization detection MS/MS Detection (MRM/SRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the bioanalysis of regorafenib.

regorafenib_pathway cluster_receptors Receptor Tyrosine Kinases cluster_drug cluster_pathways Downstream Signaling Pathways VEGFR VEGFR angiogenesis Angiogenesis VEGFR->angiogenesis PDGFR PDGFR tumor_growth Tumor Growth PDGFR->tumor_growth FGFR FGFR FGFR->tumor_growth KIT KIT KIT->tumor_growth RET RET RET->tumor_growth regorafenib Regorafenib regorafenib->VEGFR regorafenib->PDGFR regorafenib->FGFR regorafenib->KIT regorafenib->RET angiogenesis->tumor_growth metastasis Metastasis tumor_growth->metastasis

Caption: Simplified signaling pathways inhibited by regorafenib.

References

Evaluating N-Desmethyl Regorafenib-d3 as an Internal Standard for Regorafenib Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative evaluation of N-Desmethyl Regorafenib-d3 as an internal standard for the quantification of the multi-kinase inhibitor, regorafenib (B1684635), in biological matrices. The performance of this compound is assessed in the context of other commonly used internal standards, supported by experimental data from published literature.

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their close physicochemical properties to the analyte. This compound, a deuterated form of a major metabolite of regorafenib, represents a promising SIL IS.

Performance Comparison of Internal Standards for Regorafenib Quantification

The following table summarizes the performance characteristics of different internal standards used in the bioanalysis of regorafenib, based on data from various validated LC-MS/MS methods.

Internal StandardTypeLinearity (ng/mL)Precision (%RSD)Accuracy (%)Recovery (%)
This compound (Inferred) Stable Isotope-Labeled MetaboliteNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
Regorafenib-13C-d3 Stable Isotope-Labeled Analyte2.00 - 1300Not specifiedNot specifiedNot specified[1][2]
Sorafenib (B1663141) Structural Analog0.5 - 40< 10Within ±15%>85[3]
Gilteritinib Structural Analog4 - 1000Intra-day: 2.5-6.6, Inter-day: 4.0-11.1Within ±15%75.6 - 94.4[4]

Note: While direct validation data for this compound as an internal standard was not found in the reviewed literature, its structural similarity and stable isotope labeling suggest its performance would be comparable or superior to that of Regorafenib-13C-d3. The use of a stable isotope-labeled metabolite IS can be particularly advantageous for accurately quantifying both the parent drug and its metabolites.

Experimental Methodologies

The selection of an appropriate internal standard is intrinsically linked to the overall bioanalytical method. Below are representative experimental protocols for the quantification of regorafenib using different types of internal standards.

Experimental Protocol Using a Stable Isotope-Labeled Internal Standard (Regorafenib-13C-d3)

This method is adapted from a study quantifying regorafenib and its metabolite M-2.[1][2]

  • Sample Preparation: Protein precipitation.

  • Chromatography: Liquid chromatography (details not specified).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS).

  • Internal Standards: Regorafenib-13C-d3 and M-2-13C-d3.

  • Calibration Range: 2.00 - 1300 ng/mL for regorafenib.

  • Key Findings: The use of stable isotope-labeled internal standards ensured accurate quantification, with no significant interference from matrix effects.[1][2]

Experimental Protocol Using a Structural Analog Internal Standard (Sorafenib)

This method is based on a bioequivalence study of regorafenib.[3]

  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A time-programmed gradient was used.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions: Regorafenib: 483 > 270; Sorafenib: 464.9 > 251.9.

  • Internal Standard: Sorafenib.

  • Calibration Range: 0.5 - 40 ng/mL.

  • Key Findings: The method was robust, with acceptable precision and accuracy, demonstrating the suitability of sorafenib as an internal standard.[3]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship in selecting an internal standard.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Optimization Optimization of LC and MS Parameters IS_Selection Internal Standard Selection Optimization->IS_Selection Extraction Sample Extraction Procedure IS_Selection->Extraction Linearity Linearity Extraction->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Recovery Accuracy->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Sample_Quantification Quantification of Study Samples Stability->Sample_Quantification Data_Reporting Data Reporting Sample_Quantification->Data_Reporting

Bioanalytical Method Validation Workflow

G Analyte Analyte (Regorafenib) Ideal_IS Ideal Internal Standard Characteristics Analyte->Ideal_IS Choice Choice of IS Ideal_IS->Choice SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Analog_IS Structural Analog IS (e.g., Sorafenib) Choice->SIL_IS Preferred Choice->Analog_IS Alternative

Internal Standard Selection Logic

Conclusion

For laboratories that do not have access to a stable isotope-labeled internal standard, structural analogs like sorafenib have been shown to provide acceptable performance, provided the method is thoroughly validated. However, to minimize variability and ensure the most reliable data, the investment in a stable isotope-labeled internal standard such as this compound is highly recommended for the bioanalysis of regorafenib in clinical and research settings.

References

The Gold Standard: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Regorafenib Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in the bioanalysis of regorafenib (B1684635), the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative approaches, supported by experimental data from published literature. The evidence unequivocally demonstrates the superiority of SIL-ISs in mitigating analytical variability, leading to more reliable and robust pharmacokinetic and bioequivalence data for regorafenib.

In the complex milieu of biological matrices such as plasma, the quantification of therapeutic agents like regorafenib is fraught with challenges. Matrix effects, variability in sample extraction, and instrument fluctuations can all introduce significant errors. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. While structurally similar compounds can be used, stable isotope-labeled internal standards have emerged as the gold standard in quantitative mass spectrometry.[1][2][3]

A SIL-IS for regorafenib, such as Regorafenib-¹³CD₃, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes.[4][5] This near-perfect analogy ensures that the SIL-IS and regorafenib behave almost identically during sample preparation and analysis, providing superior correction for analytical variability.[1][6]

Comparative Analysis of Internal Standards for Regorafenib Quantification

The following tables summarize the performance of bioanalytical methods for regorafenib using either a stable isotope-labeled internal standard or a structural analog. The data is compiled from various validated LC-MS/MS methods reported in the scientific literature.

Table 1: Method Performance with Stable Isotope-Labeled Internal Standard (Regorafenib-¹³CD₃)

ParameterResultReference
Linearity (r²) ≥0.99[5]
Accuracy (% Bias) Within ±9.0%[5]
Precision (%CV) <11.3%[5][7]
Recovery (%) >90%[5]
Matrix Effect Effectively compensated[2][5]

Table 2: Method Performance with Structural Analog Internal Standards (e.g., Sorafenib (B1663141), Nilotinib)

ParameterResultReference
Linearity (r²) ≥0.99[8][9][10]
Accuracy (% Bias) Within ±15%[8][10][11]
Precision (%CV) <15.1%[8][10][11]
Recovery (%) 81% - 93.82%[9][10]
Matrix Effect Potential for inconsistent compensation[1][8]

The data clearly indicates that while methods using structural analogs can be validated to meet regulatory requirements, those employing a stable isotope-labeled internal standard consistently demonstrate higher accuracy and precision.[2][5][7]

The Rationale for Superior Performance

The key to the superior performance of a SIL-IS lies in its ability to co-elute with the analyte and experience identical ionization suppression or enhancement effects in the mass spectrometer's source.[2] This co-elution ensures that any variation in the analyte's signal due to matrix effects is mirrored by a proportional variation in the SIL-IS signal, allowing for accurate normalization.

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (Regorafenib + SIL-IS) Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Regorafenib / SIL-IS) MS->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant Final Final Quant->Final Accurate Concentration

Caption: Workflow for regorafenib quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a generalized representation based on methodologies described in the literature.[4][12]

  • To 100 µL of human plasma, add 25 µL of the working solution of Regorafenib-¹³CD₃ (internal standard).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

The following are typical instrument conditions for the analysis of regorafenib.

  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[13]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Regorafenib: m/z 483.1 → 262.1

    • Regorafenib-¹³CD₃: m/z 487.1 → 265.1

cluster_Properties Physicochemical Properties cluster_Behavior Analytical Behavior Analyte Regorafenib SIL_IS Regorafenib-¹³CD₃ (SIL-IS) Analyte->SIL_IS Nearly Identical Analog_IS Structural Analog (e.g., Sorafenib) Analyte->Analog_IS Different CoElution Co-elution Analyte->CoElution MatrixEffect Identical Matrix Effect Analyte->MatrixEffect SIL_IS->CoElution SIL_IS->MatrixEffect DifferentElution DifferentElution Analog_IS->DifferentElution Different Retention Time DifferentMatrix DifferentMatrix Analog_IS->DifferentMatrix Different Matrix Effect Correction Correction CoElution->Correction Accurate Correction MatrixEffect->Correction InaccurateCorrection InaccurateCorrection DifferentElution->InaccurateCorrection Inaccurate Correction DifferentMatrix->InaccurateCorrection

Caption: Logical relationship demonstrating the superior correction of SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development for regorafenib.[1][4] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals. The presented data and experimental rationale strongly justify the selection of a stable isotope-labeled internal standard for all quantitative bioanalytical studies of regorafenib.

References

Safety Operating Guide

Safe Disposal of N-Desmethyl Regorafenib-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of N-Desmethyl Regorafenib-d3. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is based on the hazardous properties of the parent compound, regorafenib, and established best practices for laboratory chemical waste management.

Hazard and Safety Data Summary

This compound should be handled with the same precautions as its non-deuterated parent compound, regorafenib. Regorafenib is classified with significant health and environmental hazards.[1][2]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Reproductive Toxicity May damage fertility or the unborn child. May cause harm to breast-fed children.[1]P203: Obtain, read and follow all safety instructions before use.[2] P263: Avoid contact during pregnancy and while nursing.[2]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[1][2]P273: Avoid release to the environment.[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Dispose of contaminated items such as weigh boats, pipette tips, and gloves in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "Toxic".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. The container should be made of a material compatible with the solvents used.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

3. Spill Management:

  • In case of a spill, cordon off the area.[4]

  • For small spills, carefully sweep up solid material, trying to avoid dust formation, and place it in a sealed container for disposal.[3]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Ensure adequate ventilation during cleanup.[3]

4. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").

  • Store waste containers in a designated, secure secondary containment area away from incompatible materials.[3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[2] This is crucial to prevent release into the environment, where it is highly toxic to aquatic life.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Type of Waste? ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps seal_solid Seal in Labeled Hazardous Waste Container solid_waste->seal_solid seal_liquid Collect in Labeled, Sealed Waste Solvent Container liquid_waste->seal_liquid seal_sharps Place in Designated Sharps Container sharps_waste->seal_sharps store Store in Secure Secondary Containment Area seal_solid->store seal_liquid->store seal_sharps->store spill Accidental Spill? store->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes disposal Arrange for Pickup by EHS or Licensed Contractor spill->disposal No spill_protocol->store end end disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-Desmethyl Regorafenib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-Desmethyl Regorafenib-d3 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. Given that this compound is a metabolite of Regorafenib, a cytotoxic drug, it should be handled with the same level of caution as the parent compound.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive risk assessment is mandatory before handling this compound.[1] The following table summarizes the required personal protective equipment.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Change outer glove immediately upon contamination.
Eye Protection Chemical safety goggles.Face shield in addition to goggles when splashing is possible.
Lab Coat Disposable, solid-front, back-closing gown.Impermeable gown with cuffed sleeves.
Respiratory Not generally required when handled in a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95) may be necessary for spill cleanup or when working outside a fume hood.

High-risk operations include weighing, reconstituting the solid compound, and any procedure that could generate aerosols or dust.

Experimental Protocols: Safe Handling Procedures

1. Preparation and Weighing:

  • All handling of the solid form of this compound must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use disposable equipment whenever possible to minimize cross-contamination.

  • Before weighing, place a plastic-backed absorbent pad on the work surface.

  • Handle the compound with care to avoid generating dust.

2. Dissolving the Compound:

  • Add solvent slowly to the vial containing the solid compound to avoid splashing.

  • Cap the vial securely and vortex or sonicate to ensure complete dissolution.

  • Visually inspect the solution to ensure no particulate matter is present before use.

3. Disposal Plan:

  • All disposable materials that come into contact with this compound, including gloves, gowns, absorbent pads, and pipette tips, must be disposed of as cytotoxic waste.[2][4]

  • Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.

  • Follow your institution's specific guidelines for cytotoxic waste disposal.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Don the appropriate PPE, including respiratory protection if the spill is large or involves a powder.

  • Use a spill kit designed for cytotoxic drugs to absorb and neutralize the spill.

  • Clean the area with a suitable decontaminating agent.

  • Dispose of all cleanup materials as cytotoxic waste.[5]

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_preparation Preparation & Risk Assessment cluster_ppe PPE Selection cluster_procedure Experimental Procedure start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment is_solid Is the compound in solid form? risk_assessment->is_solid weighing Weighing or reconstituting solid is_solid->weighing Yes in_solution Handling in solution is_solid->in_solution No fume_hood Work in a certified chemical fume hood double_gloves Wear double nitrile gloves fume_hood->double_gloves safety_goggles Wear safety goggles double_gloves->safety_goggles double_gloves->safety_goggles lab_coat Wear a disposable lab coat safety_goggles->lab_coat safety_goggles->lab_coat disposal Dispose of all materials as cytotoxic waste lab_coat->disposal lab_coat->disposal respirator Consider N95 respirator respirator->double_gloves weighing->fume_hood weighing->respirator in_solution->fume_hood in_solution->double_gloves

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.